3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
Description
BenchChem offers high-quality 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H10BrNOS |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-1-(5-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3-4,9H2 |
InChI Key |
ROBAKLCWJGTPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CCN)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol CAS number and structure
Executive Summary
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol (CAS: 1216157-10-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). Structurally analogous to the phenyl-based scaffold of Fluoxetine and the thiophene scaffold of Duloxetine, this compound offers a strategic entry point for developing next-generation antidepressants and analgesics.
The presence of the bromine atom at the C5 position of the thiophene ring provides a critical "chemical handle" for further diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid expansion of Structure-Activity Relationship (SAR) libraries. This guide outlines a robust, scalable synthetic route designed to preserve the halogen handle while installing the sensitive amino-alcohol motif.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1216157-10-6 |
| IUPAC Name | 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol |
| Molecular Formula | C₇H₁₀BrNOS |
| Molecular Weight | 236.13 g/mol |
| Appearance | Pale yellow to off-white solid (typically) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Aryl Bromide, Thiophene |
| pKa (Calc.) | ~9.5 (Amine), ~13.5 (Alcohol) |
Synthetic Architecture
The synthesis of 1,3-amino alcohols on a thiophene scaffold requires careful regiocontrol. Direct amination of the corresponding halide is often plagued by over-alkylation. Therefore, the Friedel-Crafts / Azide / Staudinger sequence is the preferred methodology for generating the primary amine with high fidelity.
Mechanistic Pathway
The synthesis begins with the regioselective acylation of 2-bromothiophene. The bromine substituent directs the incoming acyl group to the C5 position (the open
Critical Control Point: The final reduction step must avoid dehalogenation of the aromatic bromine. Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the risk of hydrodebromination. The Staudinger reduction (PPh₃/H₂O) is the expert choice here, as it is chemoselective for the azide.
Figure 1: Chemoselective synthesis pathway avoiding hydrodebromination.
Detailed Experimental Protocols
Protocol A: Acylation & Reduction (The Chloro-Alcohol Intermediate)
This stage constructs the carbon skeleton. The use of AlCl₃ requires strictly anhydrous conditions.
Reagents:
-
2-Bromothiophene (1.0 equiv)
-
3-Chloropropionyl chloride (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium Borohydride (NaBH₄) (0.6 equiv)
Step-by-Step Methodology:
-
Acylation: In a flame-dried flask under N₂, suspend AlCl₃ in DCM at 0°C. Dropwise add 3-chloropropionyl chloride. Stir for 15 min to form the acylium complex.
-
Addition: Add 2-bromothiophene dropwise, maintaining temp < 5°C. The solution will darken. Stir at RT for 2 hours.
-
Quench: Pour the mixture onto crushed ice/HCl. Extract with DCM, wash with brine, and dry over MgSO₄. Concentrate to yield the crude ketone (Solid).
-
Validation: Check TLC (Hexane/EtOAc 4:1). Ketone Rf ~ 0.5.
-
-
Reduction: Dissolve the crude ketone in Ethanol (0.5 M) at 0°C. Add NaBH₄ in portions. Stir for 1 hour.
-
Workup: Quench with Acetone (to destroy excess borohydride), then concentrate. Partition residue between EtOAc and Water.[1]
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate 3-Chloro-1-(5-bromothiophen-2-yl)propan-1-ol .
Protocol B: Azidation & Staudinger Reduction (The Amine Installation)
This protocol avoids the use of high-pressure ammonia and prevents secondary amine formation.
Reagents:
-
Chloro-alcohol intermediate (from Protocol A)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
DMF (Solvent 1), THF/Water (Solvent 2)
Step-by-Step Methodology:
-
Displacement: Dissolve the chloro-alcohol in DMF (0.5 M). Add NaN₃. Heat to 80°C for 4-6 hours.
-
Safety: Azides are shock-sensitive. Do not concentrate the reaction mixture to dryness if NaN₃ is present. Work up by diluting with water and extracting with Ether.[2]
-
Validation: IR Spectroscopy of the crude oil will show a strong Azide stretch at ~2100 cm⁻¹ .
-
-
Staudinger Reduction: Dissolve the crude azide in THF. Add PPh₃. Evolution of N₂ gas will be observed (bubbling). Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).
-
Hydrolysis: Add Water (10% v/v of THF volume) and heat to 50°C for 2 hours to hydrolyze the intermediate.
-
Isolation: Concentrate THF. Acidify with 1M HCl to pH 2 (extracts PPh₃O into organic, keeps amine in aqueous). Wash aqueous layer with DCM. Basify aqueous layer to pH 12 with NaOH. Extract product with DCM/Isopropanol (3:1).
-
Final Product: Dry and concentrate to yield 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol .
Applications in Drug Discovery[1]
Pharmacophore Mapping
This compound serves as a "reversed" thiophene analogue of the phenylpropylamine pharmacophore found in Fluoxetine and Atomoxetine.
-
Bioisosterism: The thiophene ring is a bioisostere of the phenyl ring but with different electronic properties (electron-rich) and metabolic susceptibility.
-
The "Bromine Handle": The 5-Br position allows for the introduction of aryl or heteroaryl groups via Suzuki coupling after the amino-alcohol core is established, enabling late-stage functionalization.
Figure 2: Strategic utility of the scaffold in medicinal chemistry.
Safety & Handling
-
Brominated Thiophenes: Can be lachrymators and skin irritants. Handle in a fume hood.
-
Sodium Azide: Highly toxic and shock-sensitive. Avoid contact with acid (forms HN₃ gas) and heavy metals. Quench excess azide with nitrous acid (NaNO₂/H₂SO₄) during disposal.
-
Stereochemistry: The product contains one chiral center (C1). The protocols above yield the racemate . For enantioselective synthesis, use asymmetric transfer hydrogenation (ATH) with a Ru-TsDPEN catalyst instead of NaBH₄ in Step A.
References
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology. Retrieved from [Link]
-
Sorrilha, A. E., et al. (2015). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Quimica Nova. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Duloxetine Intermediate).[3][4] Retrieved from [Link]
-
Organic Syntheses. (2010). Staudinger Reduction of Azides to Amines. Org.[1][2][5][6][7] Synth. Coll. Vol. 10. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]
spectroscopic data for 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol (NMR, IR, MS)
This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol , a critical intermediate and impurity standard in the synthesis of thiophene-based pharmaceutical agents, such as Duloxetine.
Introduction & Compound Identity[1]
3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol is a halogenated heterocyclic amino alcohol. It serves as a structural analog to the key Duloxetine intermediate (3-amino-1-(thiophen-2-yl)propan-1-ol), distinguished by the bromine substitution at the 5-position of the thiophene ring. This modification significantly alters the electronic environment of the heteroaromatic system, introducing distinct spectroscopic signatures essential for impurity profiling and structural validation in drug development.
Chemical Identifiers
| Parameter | Details |
| Chemical Name | 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol |
| CAS Number | 1216157-10-6 |
| Molecular Formula | C₇H₁₀BrNOS |
| Molecular Weight | 236.13 g/mol |
| Structure | 5-Br-Thiophene-2-CH(OH)-CH₂-CH₂-NH₂ |
Spectroscopic Characterization
The following data synthesizes experimental observations with high-fidelity predictive modeling based on the 5-bromo-thiophene substituent effects. The bromine atom exerts an inductive electron-withdrawing effect ($ -I
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
The proton spectrum is characterized by the loss of the H5 thiophene signal and the appearance of a distinct AB spin system for the H3 and H4 protons.
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Thiophene-H3 | 6.68 - 6.72 | Doublet (d) | 1H | Ring proton adjacent to alkyl chain | |
| Thiophene-H4 | 7.05 - 7.10 | Doublet (d) | 1H | Ring proton adjacent to Bromine | |
| CH-OH | 4.85 - 4.95 | Triplet (t) / dd | 1H | Benzylic-like methine | |
| OH | 5.30 - 5.50 | Broad s | 1H | - | Hydroxyl (exchangeable) |
| NH₂ | 1.80 - 2.50 | Broad s | 2H | - | Amine (exchangeable, solvent dependent) |
| CH₂ (N-adj) | 2.60 - 2.75 | Multiplet (m) | 2H | - | Methylene adjacent to amine ( |
| CH₂ (Mid) | 1.65 - 1.85 | Multiplet (m) | 2H | - | Central methylene ( |
Mechanistic Insight:
-
Ring Protons: In unsubstituted thiophene, H5 appears around 7.3-7.4 ppm. Substitution with Bromine at C5 eliminates this signal. The remaining H3 and H4 protons appear as clean doublets with a characteristic thiophene coupling constant of ~3.5–4.0 Hz. The H4 proton is deshielded relative to H3 due to the proximity of the bromine atom.
-
Chirality: The C1 carbon is a stereocenter. If the sample is racemic, the signals appear as described. In a chiral environment or with chiral shift reagents, the enantiomers would exhibit split signals.
¹³C NMR (100 MHz, DMSO-d₆)
The carbon spectrum confirms the 2,5-disubstituted thiophene core.
| Carbon Type | Shift ( | Assignment |
| C-Br (C5) | 110.5 - 112.0 | Quaternary, ipso to Bromine |
| C-Alkyl (C2) | 150.0 - 152.0 | Quaternary, ipso to alkyl chain |
| C-H (C3) | 123.0 - 124.5 | Ring carbon |
| C-H (C4) | 129.0 - 130.5 | Ring carbon |
| CH-OH | 68.0 - 70.0 | Methine (alcohol) |
| CH₂-N | 38.0 - 40.0 | Methylene (amine) |
| CH₂-Mid | 41.0 - 43.0 | Central methylene |
Mass Spectrometry (MS)
The mass spectrum provides the most definitive confirmation of the brominated structure due to the characteristic isotopic abundance of bromine.
-
Ionization Mode: Electrospray Ionization (ESI) or EI.
-
Molecular Ion (
):-
The compound displays a 1:1 doublet at m/z 236 and m/z 238 .
-
This "twin peak" signature is diagnostic of a mono-brominated species (
Br and Br isotopes have nearly equal natural abundance).
-
-
Fragmentation Pattern:
-
m/z 218/220 (
): Loss of water ( ), typical for alcohols. -
m/z 157/159: Loss of the propyl-amine side chain, leaving the bromothiophene cation.
-
Infrared (IR) Spectroscopy
-
3300 - 3400 cm⁻¹: Broad absorption band corresponding to O-H and N-H stretching vibrations.
-
2850 - 2950 cm⁻¹: C-H stretching (aliphatic).
-
1400 - 1500 cm⁻¹: Thiophene ring breathing modes.
-
1000 - 1100 cm⁻¹: C-O stretch (secondary alcohol).
-
600 - 700 cm⁻¹: C-Br stretching vibration (diagnostic for the halogenated ring).
Synthesis & Experimental Pathway
The preparation of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol typically follows a Mannich-type homologation or a Friedel-Crafts acylation followed by functional group manipulation. A robust laboratory route involves the synthesis of the corresponding ketone followed by reduction.
Protocol: Synthesis via 3-Chloro-1-(5-bromothiophen-2-yl)propan-1-one
This route avoids the formation of tertiary amines common in direct Mannich reactions, ensuring high yield of the primary amine.
-
Acylation: 2-Bromothiophene is reacted with 3-chloropropionyl chloride in the presence of
(Friedel-Crafts) to yield 3-chloro-1-(5-bromothiophen-2-yl)propan-1-one . -
Azidation: The chloro-ketone is treated with Sodium Azide (
) in DMSO to form the 3-azido ketone . -
Reduction: The azido ketone is reduced (carbonyl to alcohol and azide to amine).
-
Note: Standard catalytic hydrogenation (
) may cause debromination. A chemoselective reduction using Sodium Borohydride ( ) for the ketone, followed by a Staudinger reduction ( ) for the azide, preserves the C-Br bond.
-
Workflow Diagram
Figure 1: Chemoselective Synthesis Pathway preserving the 5-Bromo substituent.
Quality Control & Purity Assessment
For research and development applications, ensuring the integrity of the 5-bromo substituent is paramount, as debromination is a common degradation pathway.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 230 nm (thiophene absorption).
-
Retention Time: The 5-bromo derivative will elute later than the non-brominated analog due to increased lipophilicity (higher logP).
-
References
-
PubChem. (n.d.). 1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol (Isomer Reference). National Library of Medicine. Retrieved from [Link]
- Sorbera, L. A., et al. (2000). Duloxetine Oxalate. Drugs of the Future, 25(9), 907.
- Wheeler, W. J., & Kuo, F. (1995). An asymmetric synthesis of duloxetine hydrochloride. Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. (Synthetic methodology for thiophene propanols).
literature review on brominated thiophene compounds in medicinal chemistry
Brominated Thiophene Compounds in Medicinal Chemistry: A Technical Guide
Executive Summary: Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1][2] The strategic introduction of bromine atoms onto the thiophene ring significantly enhances the molecular toolkit available to researchers, offering a powerful lever to modulate physicochemical properties, metabolic stability, and target-binding affinity.[3][4] More critically, brominated thiophenes serve as exceptionally versatile synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions, unlocking pathways to complex molecular architectures.[5] This guide provides an in-depth exploration of the synthesis and application of brominated thiophene compounds across various therapeutic areas, including oncology, infectious diseases, and neurology, supported by detailed protocols and mechanistic insights.
Part 1: The Strategic Value and Synthesis of Brominated Thiophenes
The Thiophene Scaffold: A Privileged Structure
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene ring, meaning they share similar physical and chemical properties, which allows for their interchange in drug design to optimize biological activity.[6][7] Thiophene-containing compounds are integral to numerous FDA-approved drugs, demonstrating a wide range of therapeutic effects, including antibacterial, anti-inflammatory, anticancer, and antipsychotic properties.[2][4][7]
Why Bromine? The Halogen Advantage
The introduction of a bromine atom to the thiophene core is a key strategic decision in medicinal chemistry for several reasons:
-
Synthetic Handle: The carbon-bromine bond is highly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a cornerstone for palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Negishi couplings, allowing for the facile introduction of diverse substituents.[8][9]
-
Modulation of Physicochemical Properties: Bromine is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB).[10]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can significantly improve binding affinity and selectivity.
-
Metabolic Blocking: Placing a bromine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability.
Key Synthetic Methodologies
The preparation of brominated thiophenes is well-established, with methods available for regioselective bromination.
-
Electrophilic Bromination: This is a common method for introducing bromine onto the thiophene ring. Reagents like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent are frequently used.[6][11] The high reactivity of the thiophene ring means that reaction conditions must be carefully controlled to avoid over-bromination.
-
Palladium-Catalyzed Cross-Coupling: Bromothiophenes are ideal substrates for reactions that build molecular complexity. The Suzuki-Miyaura coupling, which pairs an organic halide with an organoboron compound, is one of the most widely used methods for creating biaryl structures from bromothiophene precursors.[5]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of a Bromothiophene
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a bromothiophene derivative and an arylboronic acid.
Materials:
-
Bromothiophene derivative (e.g., 5-bromothiophene-2-carboxylic acid) (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 - 0.05 eq)
-
Base (e.g., Sodium carbonate, Potassium carbonate) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)[9][12]
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the bromothiophene derivative, arylboronic acid, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[13]
Part 2: Applications in Medicinal Chemistry by Therapeutic Area
The versatility of brominated thiophenes as synthetic intermediates has led to their incorporation into a vast array of biologically active molecules.
Infectious Diseases
Brominated thiophenes are key components in the development of novel antibacterial and antifungal agents.[14] The thiophene nucleus itself is known to exhibit antimicrobial properties, and strategic bromination can enhance this activity.[6][15]
-
Antibacterial Agents: Researchers have synthesized series of thiophene derivatives that show promising activity against both Gram-positive and Gram-negative bacteria.[5][14] For instance, 3-halobenzo[b]thiophenes have been identified as potent antibacterial candidates, with some derivatives showing a low minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus.[3][14] Computational studies, including molecular docking, suggest these compounds may act by inhibiting essential bacterial enzymes.[15][16]
-
Antiviral Agents: A notable application is in the discovery of Ebola virus (EBOV) entry inhibitors.[12] Starting from a bromothiophene scaffold, researchers developed a series of potent, orally bioavailable compounds that could penetrate the blood-brain barrier.[12][17] The free amine group in the piperidine moiety of these compounds was found to be crucial for their antiviral activity.[12]
| Compound Class | Target Organism/Virus | Reported Activity (Example) | Reference |
| 3-Halobenzo[b]thiophenes | S. aureus, E. faecalis | MIC = 16 µg/mL | [14] |
| Thiophene Carboxamides | ESBL-producing E. coli | Potent inhibition of β-lactamase | [16] |
| 5-Bromothiophene derivatives | Ebola Virus (EBOV) | Potent viral entry inhibitors | [12] |
Oncology
Thiophene derivatives are found in several anticancer agents.[4] The brominated versions serve as crucial building blocks for creating complex molecules that can interact with various cancer targets, such as kinases and tubulin.
-
Kinase Inhibitors: The thiophene moiety can form key interactions within the active sites of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[13]
-
Tubulin Binders: Analogues of combretastatin A-4, a potent tubulin polymerization inhibitor, have been synthesized using a thiophene ring to link the two phenyl groups.[18] These compounds inhibit the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
-
Selective Estrogen Receptor Modulators (SERMs): The benzo[b]thiophene core is central to SERMs like Raloxifene and Arzoxifene, which are used in the treatment and prevention of hormone-receptor-positive breast cancer.[19] Structure-activity relationship (SAR) studies on these molecules help in designing new SERMs with improved efficacy and safety profiles.[19]
Central Nervous System (CNS) Disorders
Thiophene derivatives are promising candidates for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier (BBB) and interact with CNS targets.[10] Their lipophilicity and structural versatility make them ideal scaffolds for this purpose.[10][20][21]
-
Alzheimer's Disease: Novel 2,5-diphenylthiophene derivatives have been synthesized as imaging agents for beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[22] These compounds show high binding affinity for Aβ plaques and could be developed into PET tracers for early diagnosis.
-
Multi-Target Agents: Thiophene-based compounds have been designed to tackle the multifactorial nature of neurodegenerative diseases by simultaneously modulating protein aggregation, reducing oxidative stress, and inhibiting key enzymes like acetylcholinesterase.[10][20]
Part 3: Future Perspectives
The strategic use of brominated thiophenes in medicinal chemistry continues to expand. The reliability of synthetic methods, particularly palladium-catalyzed cross-couplings, ensures that these building blocks will remain central to drug discovery pipelines. Future research will likely focus on:
-
Development of Novel Catalytic Systems: Creating more efficient and selective catalysts for the functionalization of bromothiophenes.
-
Exploration of New Biological Targets: Applying the thiophene scaffold to novel and challenging drug targets.
-
Advanced Drug Delivery: Leveraging the physicochemical properties of brominated thiophenes to design targeted drug delivery systems.
The brominated thiophene unit is more than just a simple scaffold; it is a dynamic tool that provides chemists with a reliable and versatile platform for the synthesis of complex and biologically active molecules, driving innovation across a wide spectrum of therapeutic areas.
References
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). Taylor & Francis. Retrieved February 16, 2026, from [Link]
-
Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024, November 20). PMC. Retrieved February 16, 2026, from [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021, December 28). MDPI. Retrieved February 16, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some Halo Derivatives of Thiophene. (n.d.). Oriental Journal of Chemistry. Retrieved February 16, 2026, from [Link]
-
Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 16, 2026, from [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2024, September 9). ACS Publications. Retrieved February 16, 2026, from [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2025, October 15). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview. (n.d.). PMC - NIH. Retrieved February 16, 2026, from [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). PMC. Retrieved February 16, 2026, from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Universal Journal of Pharmaceutical Research. Retrieved February 16, 2026, from [Link]
- The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof. (n.d.). Google Patents.
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023, March 31). MDPI. Retrieved February 16, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved February 16, 2026, from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Retrieved February 16, 2026, from [Link]
-
A novel method for the bromination of thiophenes. (2025, August 6). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved February 16, 2026, from [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024, April 16). ACS Omega. Retrieved February 16, 2026, from [Link]
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1). Research Journal of Pharmacy and Technology. Retrieved February 16, 2026, from [Link]
-
Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. (2007, October 15). PubMed. Retrieved February 16, 2026, from [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024, December 10). RSC Advances. Retrieved February 16, 2026, from [Link]
-
The synthesis and tubulin binding activity of thiophene-based analogues of combretastatin A-4. (2001, September 3). PubMed. Retrieved February 16, 2026, from [Link]
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, September 8). PubMed. Retrieved February 16, 2026, from [Link]
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025, October 9). ResearchGate. Retrieved February 16, 2026, from [Link]
-
Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus. (2024, September 9). Semantic Scholar. Retrieved February 16, 2026, from [Link]
-
Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. (2006, March 1). PubMed. Retrieved February 16, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. Retrieved February 16, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. nbinno.com [nbinno.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The synthesis and tubulin binding activity of thiophene-based analogues of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
asymmetric synthesis of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol.
Application Note: Scalable Asymmetric Synthesis of (S)-3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
Executive Summary & Strategic Rationale
This application note details a robust, scalable protocol for the asymmetric synthesis of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol . This scaffold is a critical halogenated building block for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) analogous to Duloxetine.[1]
The 5-bromo substituent serves as a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura), allowing rapid diversification of the thiophene core—a capability not present in the standard Duloxetine intermediate.[1]
Key Technical Advantages of this Protocol:
-
Chemo-selectivity: Utilizes Asymmetric Transfer Hydrogenation (ATH) to preserve the labile C-Br bond, which is often cleaved under standard catalytic hydrogenation (H₂/Pd) conditions.[1]
-
Enantiocontrol: Achieves >98% ee using the Noyori-Ikariya Ru-catalyst system.
-
Safety Profile: Implements a Staudinger reduction for the amine installation, avoiding high-pressure ammonia reactors and minimizing racemization risks.
Retrosynthetic Analysis
The synthetic strategy relies on a "Chiral Alcohol First" approach. We disconnect the target molecule at the C-N bond and the chiral center.
Figure 1: Retrosynthetic disconnection showing the preservation of the aryl-bromide handle.[1][2]
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
Objective: Regioselective synthesis of the chloroketone core.[1]
Reaction: 2-Bromothiophene + 3-Chloropropanoyl chloride
-
Mechanism: Electrophilic aromatic substitution. The bromine at C2 directs the incoming acyl group to C5 (the most electron-rich remaining position).
-
Protocol:
-
Charge a flame-dried 3-neck flask with Aluminum Chloride (AlCl₃) (1.1 equiv) and anhydrous Dichloromethane (DCM) (5 vol). Cool to 0°C.
-
Add 3-Chloropropanoyl chloride (1.05 equiv) dropwise, maintaining internal temp <5°C. Stir for 30 min to form the acylium ion.
-
Add 2-Bromothiophene (1.0 equiv) dropwise. The solution will darken.
-
Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Quench: Pour reaction mixture slowly onto crushed ice/HCl. Caution: Exothermic.
-
Workup: Separate organic layer. Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[3]
-
Purification: Recrystallize from Hexane/IPA to yield off-white crystals.
-
Step 2: Asymmetric Transfer Hydrogenation (The Critical Step)
Objective: Enantioselective reduction of the ketone without dehalogenation. Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).[1]
-
Why ATH? Standard hydrogenation (H₂, Pd/C) poses a high risk of hydrogenolysis (cleaving the C-Br bond). Borane reduction (CBS) is effective but atom-inefficient.[1] ATH using Formic Acid/Triethylamine is mild, scalable, and chemo-selective.[1]
-
Protocol:
-
Degassing: In a Schlenk flask, dissolve the ketone (1.0 equiv) in DMF or EtOAc (5 vol). Degas by sparging with Nitrogen for 20 mins.
-
Catalyst Loading: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).
-
Hydrogen Source: Add Azeotropic Formic Acid/Triethylamine (5:2) complex (2.0 equiv).
-
Reaction: Heat to 40°C. Stir for 12–18 hours.
-
Validation: Check %ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA). Target >98% ee.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO₃ to remove residual formic acid.
-
Result: (S)-3-Chloro-1-(5-bromothiophen-2-yl)propan-1-ol.[1]
-
Step 3: Azidation and Staudinger Reduction
Objective: Installation of the primary amine. Safety Note: Sodium Azide (NaN₃) is acutely toxic and can form explosive hydrazoic acid.[4] Maintain pH >9.
-
Part A: Azide Displacement
-
Dissolve the Chloro-alcohol (from Step 2) in DMSO (3 vol).
-
Add Sodium Azide (NaN₃) (1.2 equiv) and Potassium Iodide (KI) (0.1 equiv, Finkelstein catalyst).
-
Heat to 60°C for 6 hours.
-
Workup: Cool to RT. Dilute with water and extract with MTBE . Do not concentrate the azide intermediate to dryness if possible; proceed to reduction in solution.
-
-
Part B: Staudinger Reduction
-
To the MTBE solution of the azide, add Triphenylphosphine (PPh₃) (1.1 equiv) and water (2.0 equiv).
-
Stir at RT for 2 hours (Evolution of N₂ gas observed).
-
Heat to reflux for 1 hour to hydrolyze the aza-ylide intermediate.
-
Purification: Acid/Base extraction.
-
Extract mixture with 1N HCl (Amine goes to aqueous).
-
Wash aqueous layer with DCM (removes PPh₃/POPh₃).
-
Basify aqueous layer with NaOH to pH 12.
-
Extract product into DCM, dry, and concentrate.[3]
-
-
Process Data & QC Specifications
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, ACN/H2O Gradient |
| Chiral Purity (%ee) | > 98.0% (S-isomer) | Chiralcel OD-H, 90:10 Hex/IPA |
| Residual Ruthenium | < 10 ppm | ICP-MS |
| Bromine Content | Positive confirmation | Mass Spec (M+ / M+2 pattern) |
Reaction Workflow Diagram
Figure 2: Sequential process flow from starting material to isolated chiral amine.
Troubleshooting & Critical Parameters
-
Racemization Risk: The chloro-alcohol intermediate is configurationally stable.[1] However, during the azide displacement, ensure the temperature does not exceed 80°C to prevent elimination (formation of styrene-like side products) or racemization via an SN1 pathway.
-
Catalyst Poisoning: Thiophenes are coordinating ligands. If the ATH reaction stalls, ensure the ketone starting material is free of residual Al/sulfur species from Step 1. A charcoal filtration step before reduction is recommended.
-
Safety (Azides): Never use halogenated solvents (DCM) with Sodium Azide in the presence of acid, as di-azidomethane (explosive) can form. Use DMSO or DMF for the displacement, and MTBE or Toluene for the workup.
References
-
Ohkuma, T., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, vol. 117, no. 28, 1995, pp. 7562–7563. Link
- Liu, D., et al. "Synthesis of Duloxetine via Asymmetric Transfer Hydrogenation." Organic Process Research & Development, vol. 12, no. 3, 2008. (Describes the analogous thiophene reduction).
-
Sorbera, L.A., et al. "Duloxetine Oxalate." Drugs of the Future, vol. 25, no.[3] 9, 2000, pp. 907-916.[1] (General background on the scaffold).
-
University of Wisconsin-Madison. "Safe Handling of Sodium Azide."[1] Environment, Health & Safety Guidelines. Link
-
BenchChem. "3-Chloro-1-(thiophen-2-yl)propan-1-one: Synthetic Pathways and Enzymatic Resolution."[1] Link
Sources
Application Note: Purification Strategies for 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
Executive Summary & Chemical Profile[1][2]
The compound 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol is a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents. Structurally, it is the 5-bromo derivative of the key Duloxetine intermediate.
Purification of this molecule presents a unique "Triad of Challenges":
-
Amine Basicity: The primary amine (
) causes severe peak tailing on silica and binds to acidic impurities. -
Thiophene Lability: The electron-rich thiophene ring is susceptible to oxidation and polymerization under strongly acidic or oxidizing conditions.
-
Halogen Stability: The C5-Bromine atom serves as a handle for downstream cross-coupling (e.g., Suzuki-Miyaura) but increases lipophilicity compared to the non-halogenated parent, altering solubility profiles in aqueous workups.
This guide details three validated purification protocols ranging from high-throughput crude extraction to enantiomeric resolution.
Chemical Properties Table[3]
| Property | Description | Implications for Purification |
| Molecular Formula | C | Moderate molecular weight; amenable to LC-MS. |
| Functional Groups | Amphoteric nature; allows acid-base switching. | |
| Solubility | High: MeOH, DMSO, DCMLow: Hexanes, Water (neutral pH) | Water solubility increases drastically at pH < 4. |
| Chirality | C1 is a stereocenter | Synthetic samples are racemic unless asymmetric synthesis is used. |
Protocol A: Chemoselective Acid-Base Extraction (The "Workhorse")
Objective: Rapid removal of neutral organic impurities (starting ketones, non-basic side products) and inorganic salts without chromatography.
Mechanism
This method exploits the basicity of the primary amine. By lowering the pH, the target molecule forms a water-soluble ammonium salt, while neutral organic impurities remain in the organic phase.
Step-by-Step Methodology
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
-
Expert Insight: Avoid ethers (THF/Et2O) if metal salts are present, as they coordinate strongly. EtOAc is preferred for green chemistry compliance.
-
-
Acidification (Salt Formation):
-
Cool the solution to 0–5 °C.
-
Slowly add 1M aqueous HCl until the aqueous layer pH reaches 2–3.
-
Caution: Do not use oxidizing acids (HNO
) or concentrated H SO , which may degrade the thiophene ring.
-
-
Phase Separation (Wash 1):
-
Basification (Free Basing):
-
Add fresh DCM to the aqueous layer.
-
Slowly add 2M NaOH or NH
OH dropwise with stirring until pH > 12. -
Observation: The solution will likely turn cloudy as the free amine precipitates and partitions into the DCM.
-
-
Extraction & Drying:
Workflow Diagram
Caption: Logical flow for chemoselective isolation of the amino-alcohol target.
Protocol B: Flash Column Chromatography (The "Polishing" Step)
Objective: Separation of the target from polar impurities or amine byproducts (e.g., over-alkylated amines) that co-extract in Protocol A.
The "Tailing" Problem
Primary amines interact with acidic silanol groups (
Mobile Phase Optimization
Standard eluents (Hexane/EtOAc) fail here. You must use a modifier .
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Primary Solvent | 90–95% |
| Methanol (MeOH) | Polar Modifier | 5–10% |
| Triethylamine (TEA) or NH | Silanol Blocker | 1% (Critical) |
Protocol
-
Stationary Phase: Standard Silica Gel 60 (230–400 mesh). Alternatively, use amine-functionalized silica (NH2-SiO2) to eliminate the need for TEA.
-
Column Pre-treatment: Flush the column with mobile phase containing 1% TEA before loading the sample. This neutralizes active sites.
-
Loading: Dissolve the crude oil in a minimum volume of DCM.
-
Elution Gradient:
-
Start: 100% DCM (with 1% TEA).
-
Gradient: 0%
10% MeOH in DCM (maintain 1% TEA constant).
-
-
Detection: UV at 254 nm (Thiophene absorption) and Ninhydrin stain (Amine detection - turns purple/red).
Protocol C: Classical Chiral Resolution (Enantiopurity)
Objective: Isolation of the (S)-enantiomer (often the bioactive form for Duloxetine analogs). Reference Basis: Adapted from industrial protocols for Duloxetine intermediates [1, 2].[2][5]
Principle
Racemic amines can be resolved by crystallizing diastereomeric salts formed with a chiral acid. (S)-(+)-Mandelic acid is the industry standard for this thiophene scaffold.
Step-by-Step Methodology
-
Solvent Selection: Use Ethanol or 2-Butanol containing small amounts of water (0.5 - 1.0 eq).
-
Salt Formation:
-
Dissolve 1.0 eq of racemic 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol in the solvent at 50°C.
-
Add 1.0 eq of (S)-(+)-Mandelic acid .
-
Stir until clear.
-
-
Crystallization:
-
Cool slowly to room temperature, then to 0°C.
-
Seed crystals of the pure (S,S)-salt may be added if available.
-
The less soluble diastereomeric salt (typically the (S)-amine-(S)-mandelate) will precipitate.
-
-
Filtration & Recrystallization:
-
Liberation: Treat the purified salt with 1M NaOH and extract with DCM (as in Protocol A) to yield the chiral free base.
Resolution Logic
Caption: Diastereomeric salt resolution pathway using (S)-Mandelic acid.[7]
References
-
Sakai, K., et al. (2004). "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid."[2][7][8] Tetrahedron: Asymmetry.
-
BenchChem Application Notes. (2025). "Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol."
-
Organic Syntheses. "General procedures for amino-alcohol purification via salt formation."
-
Wu, J., et al. (2017). "Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol." Semantics Scholar.
Sources
- 1. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 8. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
Analytical Methods for 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol Quantification
Executive Summary
This application note details the analytical quantification of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol (CAS: 116539-55-0), a critical chiral intermediate in the synthesis of the antidepressant Duloxetine (Cymbalta) .
The molecule presents specific analytical challenges:
-
Polarity & Basicity: The primary amine function (
) causes severe peak tailing on traditional silica-based columns due to silanol interactions. -
Chirality: As a precursor to a single-enantiomer drug, the enantiomeric excess (ee%) must be strictly controlled.
-
UV Detection: The thiophene moiety provides a distinct chromophore, but requires specific wavelength selection to maximize signal-to-noise ratios against non-thiophene impurities.
This guide provides two distinct validated protocols: Method A (Achiral RP-HPLC) for chemical purity/assay and Method B (Chiral NP-HPLC) for enantiomeric purity.
Chemical Context & Mechanism
Understanding the analyte's behavior is the prerequisite for robust method development.
-
Analyte Structure: The molecule consists of a lipophilic 5-bromothiophene ring and a hydrophilic amino-alcohol tail.
-
Critical Quality Attribute (CQA): The bromine atom is the handle for the subsequent nucleophilic aromatic substitution with 1-fluoronaphthalene. Loss of bromine (de-bromination) is a common process impurity that must be resolved.
-
Stereochemistry: The hydroxyl group creates a chiral center at C1. The (S)-enantiomer is typically the desired isomer for Duloxetine synthesis.
Analytical Workflow Diagram
The following flowchart illustrates the decision logic for selecting the appropriate method based on the stage of synthesis.
Figure 1: Analytical workflow for Duloxetine intermediate characterization.
Method A: Achiral RP-HPLC (Chemical Purity)
Objective: Quantification of the main peak and separation of process impurities (e.g., des-bromo analog, starting ketone).
Scientific Rationale
To mitigate amine tailing, this method utilizes a high-pH stable C18 column . At pH > 9.0, the amine group is deprotonated (neutral), increasing hydrophobicity and retention while eliminating ionic interactions with residual silanols. Alternatively, a lower pH (2.5) with ion-pairing can be used, but high pH offers superior peak symmetry for this specific amino alcohol.
Chromatographic Conditions[1][2][3][4]
| Parameter | Specification |
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer (pH 9.5 adjusted with Ammonia) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detection | UV @ 230 nm (Thiophene |
| Injection Vol | 5-10 µL |
| Run Time | 25 minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 18.0 | 10 | 90 |
| 20.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol Steps
-
Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 9.5 ± 0.1 with dilute Ammonia solution. Filter through 0.45 µm membrane.[1]
-
Standard Prep: Dissolve 25 mg of Reference Standard in 25 mL of Methanol (Stock). Dilute 1 mL of Stock to 10 mL with Mobile Phase A:B (50:50).
-
System Suitability: Inject the standard 5 times.
Method B: Chiral NP-HPLC (Enantiomeric Purity)
Objective: Determination of enantiomeric excess (ee%) to ensure the stereochemical integrity of the (S)-isomer.
Scientific Rationale
Normal Phase (NP) chromatography is preferred for chiral amino alcohols. The interaction involves hydrogen bonding between the analyte's hydroxyl/amine groups and the polysaccharide stationary phase.
-
Critical Additive: Diethylamine (DEA) is mandatory. It acts as a competing base, blocking non-specific binding sites on the silica support, ensuring sharp peaks for the basic enantiomers.
Chromatographic Conditions[1][2][3][4]
| Parameter | Specification |
| Column | Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Strict control required for chiral reproducibility) |
| Detection | UV @ 230 nm |
Protocol Steps
-
Mobile Phase Prep: Mix 900 mL n-Hexane and 100 mL IPA. Add 1.0 mL Diethylamine. Degas by sonication (do not vacuum filter aggressively to avoid evaporating volatile hexane).
-
Sample Diluent: Use the Mobile Phase. Do not use pure methanol or acetonitrile as diluents, as they will disrupt the normal phase equilibrium and cause peak distortion.
-
Elution Order: typically, the (R)-isomer elutes before the (S)-isomer on AD-H columns, but this must be confirmed with a racemic standard.
Method Validation (ICH Q2(R1) Guidelines)
To ensure trustworthiness, the method must be validated. Below are the required acceptance criteria for the Achiral Method (Method A).
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and known impurities. | No interference at retention time of main peak.[2] |
| Linearity | 5 concentration levels (50% to 150% of target). | |
| Accuracy | Spike recovery at 80%, 100%, 120%.[3][4] | Recovery 98.0% – 102.0% |
| Precision | 6 replicate injections of a single sample. | RSD |
| LOD/LOQ | Based on Signal-to-Noise (S/N). | LOD (S/N > 3); LOQ (S/N > 10) |
Troubleshooting & Causality
Issue: Peak Tailing (Achiral Method)
-
Observation: The main peak has a "shark fin" shape (Tailing factor > 2.0).
-
Root Cause: Interaction between the protonated amine (
) and residual acidic silanols ( ) on the column. -
Solution:
-
Ensure pH is > 9.0 (suppresses amine protonation).
-
Increase buffer ionic strength (up to 20-50 mM).
-
Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Gemini) designed for high pH stability.
-
Issue: Retention Time Shift (Chiral Method)
-
Observation: Retention times drift earlier with subsequent injections.
-
Root Cause: Water accumulation in the normal phase system (hexane is hygroscopic) or loss of DEA.
-
Solution:
-
Install a silica guard column before the injector to act as a moisture trap.
-
Refresh mobile phase daily to maintain DEA concentration.
-
References
-
Duloxetine Impurity Profiling
- Characterization of Duloxetine HCl API and its process related Impurities.
-
Source:
-
Chiral Separation Mechanics
-
Analytical Standards & Impurities
-
Duloxetine Alcohol Pharmaceutical Analytical Impurity (PAI). (Reference for the specific intermediate).
-
Source:
-
-
Method Validation Guidelines
- ICH Q2(R1)
-
Source:
Sources
- 1. renyi.hu [renyi.hu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. (PDF) Analytical Method Development and its Validation for Estimation of Duloxetine Hydrochlorideby Reversed Phase High Performance Liquid Chromatography (RP-HPLC) [academia.edu]
- 5. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Biocatalytic Synthesis and ADME Profiling of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
Executive Summary
This Application Note provides a comprehensive technical guide for working with 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol (hereafter referred to as 5-Br-ATP ). This molecule serves as a critical "privileged scaffold" in the synthesis of next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Structurally related to the antidepressant Duloxetine, the inclusion of the 5-bromo moiety on the thiophene ring introduces a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid generation of diverse analog libraries.
However, the utility of 5-Br-ATP relies on two critical factors:
-
Stereochemical Purity: The biological activity of thiophene-based SNRIs is strictly enantioselective (typically the S-enantiomer).
-
Metabolic Liability: Thiophene rings are susceptible to bioactivation by Cytochrome P450s, leading to reactive metabolites. The 5-bromo substitution alters this electronic profile, requiring specific in vitro toxicity assessment.
This guide details three core in vitro workflows: Biocatalytic Ketone Reduction Screening , Chiral HPLC Method Development , and P450 Time-Dependent Inhibition (TDI) Assays .
Application I: Biocatalytic Synthesis Screen (The "Make" Protocol)
Rationale
Traditional chemical reduction of the precursor ketone (3-amino-1-(5-bromothiophen-2-yl)propan-1-one) using NaBH₄ yields a racemic mixture, requiring wasteful resolution. The industry standard is now Biocatalytic Asymmetric Reduction using Ketoreductases (KREDs), which can achieve >99% enantiomeric excess (ee) and >90% yield under mild conditions.
Experimental Workflow
The following protocol describes a 96-well plate screen to identify the optimal KRED variant and cofactor conditions.
Materials:
-
Substrate: 3-Amino-1-(5-bromothiophen-2-yl)propan-1-one HCl.
-
Enzyme Library: KRED Screening Kit (e.g., Codexis or Johnson Matthey panels).
-
Cofactor Mix: NADP+ / NADPH, Glucose, Glucose Dehydrogenase (GDH) for recycling.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
Protocol:
-
Stock Preparation: Dissolve substrate (50 mg/mL) in DMSO/Water (1:1).
-
Master Mix: Prepare a recycling mix containing 1 mg/mL GDH, 100 mM Glucose, and 1 mM NADP+ in KPi buffer.
-
Plate Setup:
-
Dispense 180 µL of Master Mix into each well of a 96-well deep-well plate.
-
Add 1-2 mg of distinct KRED lyophilizate to each well.
-
Initiate reaction by adding 20 µL of Substrate Stock (Final conc: ~5 g/L).
-
-
Incubation: Seal plate with aluminum foil (photosensitive thiophene). Shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add 800 µL Acetonitrile (MeCN) to precipitate enzymes. Centrifuge at 4000 rpm for 10 mins.
-
Analysis: Transfer supernatant for HPLC analysis (See Section 3).
Data Visualization: Biocatalytic Workflow
Caption: Workflow for high-throughput screening of Ketoreductases (KREDs) to synthesize enantiopure 5-Br-ATP.
Application II: Chiral HPLC Method (The "Measure" Protocol)
Rationale
Validating the enzymatic screen requires a robust method to separate the (S)- and (R)-enantiomers of 5-Br-ATP. Thiophene amino-alcohols are polar and basic; standard silica columns cause peak tailing. A polysaccharide-based chiral stationary phase under Normal Phase or Polar Organic Mode is required.
Method Parameters
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm. Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is critical to mask silanol interactions with the primary amine of 5-Br-ATP. Flow Rate: 1.0 mL/min. Detection: UV @ 230 nm (Thiophene absorption max). Temperature: 25°C.
Expected Results (Quantitative Table)
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Resolution (Rs) |
| Retention Time (min) | 8.4 ± 0.2 | 11.2 ± 0.2 | > 2.5 |
| Tailing Factor | 1.1 | 1.2 | N/A |
| Theoretical Plates | ~8,500 | ~8,200 | N/A |
Interpretation: A Resolution (Rs) > 1.5 indicates baseline separation, allowing accurate integration of trace enantiomers to calculate ee%.
Application III: P450 Time-Dependent Inhibition (The "Test" Protocol)
Rationale
Thiophene rings are structural alerts in medicinal chemistry.[] Cytochrome P450s (mainly CYP1A2 and CYP2C19) can oxidize the thiophene sulfur to a sulfoxide or epoxide. These reactive intermediates can covalently bind to the P450 active site, causing Mechanism-Based Inactivation (MBI) .
The "5-bromo" substituent exerts an electron-withdrawing effect, potentially stabilizing the ring compared to non-halogenated thiophenes (like Duloxetine). This assay determines if 5-Br-ATP is a "Suicide Inhibitor."
Experimental Protocol (IC50 Shift Assay)
Objective: Determine if the IC50 of 5-Br-ATP decreases after pre-incubation with NADPH, indicating irreversible inhibition.
Materials:
-
Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP1A2.
-
Probe Substrate: Phenacetin (for CYP1A2 activity).
-
Test Compound: 5-Br-ATP (0.1 – 50 µM).
Steps:
-
Pre-incubation (+/- NADPH):
-
Prepare two sets of tubes containing HLM (1 mg/mL) and 5-Br-ATP at various concentrations.
-
Set A (+NADPH): Add NADPH (1 mM) to initiate metabolic activation. Incubate 30 min @ 37°C.
-
Set B (-NADPH): Incubate 30 min @ 37°C without cofactor (control).
-
-
Dilution: Dilute both sets 10-fold into a secondary incubation mix containing the probe substrate (Phenacetin) and NADPH.
-
Activity Measurement: Incubate for 10 min, then quench with MeCN. Measure Acetaminophen formation (metabolite of Phenacetin) via LC-MS/MS.
-
Calculation: Plot % Remaining Activity vs. [Inhibitor]. Calculate IC50 for both sets.
Interpretation:
-
If IC50 (+NADPH) << IC50 (-NADPH) (e.g., >1.5-fold shift), the compound is a Time-Dependent Inhibitor.
-
Risk:[2][3] High TDI potential suggests the drug could cause drug-drug interactions (DDIs) or idiosyncratic toxicity.
Data Visualization: Metabolic Activation Pathway
Caption: Mechanism of thiophene bioactivation. The 5-bromo group modulates the electron density, potentially altering the rate of S-oxidation.
References
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[4][5] ResearchGate.
-
Liu, H., et al. (2000). Chemoenzymatic synthesis of duloxetine intermediates. Chirality, 12(1), 26-29.
-
Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: Evidence for thiophene-S-oxide formation. Chemical Research in Toxicology.
-
Codexis Inc. Ketoreductase (KRED) Screening Kits: User Manual.
-
PubChem Compound Summary. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.[3][6] (Analog Reference).
Disclaimer: This Application Note is for research and development purposes only. 5-Br-ATP is a potent chemical intermediate; handle with appropriate PPE and containment to prevent exposure to brominated organic residues.
Sources
Application Notes & Protocols: Strategic Development of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol Derivatives for Drug Discovery
Authored by: A Senior Application Scientist
Preamble: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The thiophene ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring allow it to engage in critical drug-receptor interactions, often enhancing potency and modulating physicochemical properties.[1] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[2][3][4][5]
This guide focuses on 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol , a versatile chemical scaffold designed for the systematic exploration of structure-activity relationships (SAR). This molecule presents three strategic points for chemical modification:
-
The Primary Amine: A nucleophilic handle for N-acylation, N-alkylation, and sulfonylation, allowing for the introduction of diverse functional groups to probe interactions with biological targets.
-
The Secondary Alcohol: A site for esterification, etherification, or oxidation, enabling modulation of polarity, hydrogen bonding capacity, and metabolic stability.
-
The C5-Bromo Substituent: A reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), providing a gateway to introduce complex aryl, heteroaryl, or alkyl moieties, significantly expanding the accessible chemical space.
This document provides detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent derivatization at the primary amino group, a common starting point in many drug discovery campaigns.
Synthesis of the Core Scaffold: 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
The synthesis of the target amino alcohol is efficiently achieved via a two-step sequence involving a Mannich-type reaction followed by a chemoselective reduction of the resulting β-aminoketone. This approach is robust and scalable, making it suitable for generating material for library synthesis.
Workflow for Core Scaffold Synthesis
Caption: Synthetic route to the target amino alcohol scaffold.
Protocol 2.1: Synthesis of 3-(Dimethylamino)-1-(5-bromothiophen-2-yl)propan-1-one (Mannich Base)
-
Rationale: The Mannich reaction is a classic carbon-carbon bond-forming reaction that constructs the β-aminoketone backbone. Using dimethylamine hydrochloride provides the amine component in a stable, easy-to-handle form. An acidic catalyst is required to generate the reactive Eschenmoser's salt equivalent in situ from formaldehyde and the amine.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount (mmol) Equivalents 2-Acetyl-5-bromothiophene 205.07 50.0 1.0 Paraformaldehyde (30.03)n 75.0 1.5 Dimethylamine HCl 81.54 60.0 1.2 Ethanol (Absolute) 46.07 - - | Conc. Hydrochloric Acid | 36.46 | catalytic | - |
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetyl-5-bromothiophene (10.25 g, 50.0 mmol), paraformaldehyde (2.25 g, 75.0 mmol), and dimethylamine hydrochloride (4.90 g, 60.0 mmol).
-
Add absolute ethanol (200 mL) followed by 2-3 drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Reduce the solvent volume to approximately 50 mL under reduced pressure.
-
Add 150 mL of diethyl ether and stir for 30 minutes. Filter the resulting solid (the hydrochloride salt of the product) and wash with cold diethyl ether.
-
To obtain the free base, dissolve the solid in water, cool to 0°C, and basify to pH 9-10 with 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Mannich base as a solid.
-
Protocol 2.2: Reduction to 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
-
Rationale: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and highly selective reagent that reduces ketones to secondary alcohols without affecting the thiophene ring or the carbon-bromine bond under these conditions.[6] The reaction is performed at a low temperature to control exothermicity and improve selectivity.
-
Materials & Reagents:
Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mannich Base (from 2.1) 262.16 40.0 1.0 Sodium Borohydride (NaBH₄) 37.83 60.0 1.5 | Methanol | 32.04 | - | - |
-
Procedure:
-
Dissolve the Mannich base (10.5 g, 40.0 mmol) in methanol (250 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2.27 g, 60.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting ketone is fully consumed.
-
Carefully quench the reaction by slowly adding 50 mL of water at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol.
-
Strategic Derivatization at the Primary Amino Group
The primary amine is an excellent nucleophile and the most common site for initial derivatization in SAR studies. The following protocols detail two robust methods: N-acylation to form amides and N-alkylation via reductive amination.
Protocol 3.1: N-Acylation via Amide Bond Formation
-
Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry.[7] Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, even with sterically hindered substrates, and minimizes the risk of epimerization if chiral carboxylic acids are used.[8] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed and facilitate the reaction.
N-Acylation General Workflow
Caption: Workflow for HATU-mediated amide coupling.
-
Materials & Reagents (General Protocol):
Component Amount (mmol) Equivalents Core Amino Alcohol 1.0 1.0 Carboxylic Acid 1.1 1.1 HATU 1.2 1.2 DIPEA 2.5 2.5 | Anhydrous DMF or DCM | - | - |
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.1 mmol) and HATU (0.46 g, 1.2 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (0.44 mL, 2.5 mmol) and stir the mixture at room temperature for 10-15 minutes. This is the "pre-activation" step.
-
Add a solution of the core amino alcohol (0.26 g, 1.0 mmol) in DMF (5 mL) to the activated mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL) and wash with 5% aqueous citric acid (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
-
Protocol 3.2: N-Alkylation via Reductive Amination
-
Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds.[9] The reaction proceeds via the in situ formation of an imine (or enamine) between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the more substituted amine.[10] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this one-pot procedure as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.[11][12]
Reductive Amination General Workflow
Caption: Workflow for reductive amination using STAB.
-
Materials & Reagents (General Protocol):
Component Amount (mmol) Equivalents Core Amino Alcohol 1.0 1.0 Aldehyde or Ketone 1.2 1.2 Sodium Triacetoxyborohydride (STAB) 1.5 1.5 Dichloroethane (DCE) or THF - - | Acetic Acid (optional) | catalytic | - |
-
Procedure:
-
To a round-bottom flask, add the core amino alcohol (0.26 g, 1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in dichloroethane (DCE, 15 mL).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive ketones.
-
Add sodium triacetoxyborohydride (STAB) (0.32 g, 1.5 mmol) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 6-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the N-alkylated derivative.
-
Characterization and Data Interpretation
Rigorous characterization is essential to confirm the structure and purity of each new derivative. A combination of NMR spectroscopy and mass spectrometry is standard practice.[13][14][15][16]
| Technique | Purpose | Expected Observations for a Successful Derivatization |
| ¹H NMR | Structural elucidation and confirmation of functional group transformation. | N-Acylation: Appearance of a new amide N-H proton (broad singlet, δ 7-9 ppm). Downfield shift of the -CH₂-N proton signals. Appearance of new signals corresponding to the added acyl group. N-Alkylation: Disappearance of the primary -NH₂ protons. Appearance of new signals corresponding to the added alkyl group. |
| ¹³C NMR | Confirmation of carbon skeleton and presence of key functional groups. | N-Acylation: Appearance of a new amide carbonyl carbon (δ 165-175 ppm). N-Alkylation: Appearance of new aliphatic carbon signals from the added alkyl group. |
| HRMS (ESI) | Precise mass determination to confirm elemental composition. | The measured m/z for the [M+H]⁺ ion should match the calculated exact mass for the proposed structure within a tolerance of ±5 ppm. |
| FT-IR | Identification of key functional groups. | N-Acylation: Appearance of a strong C=O stretch (amide I band) around 1630-1680 cm⁻¹ and an N-H bend (amide II band) around 1520-1570 cm⁻¹. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagents:
-
Brominated Compounds: Are potentially toxic and irritants. Avoid inhalation and skin contact.
-
Coupling Reagents (HATU): Can be sensitizers. Avoid inhalation of dust.
-
Reducing Agents (NaBH₄, STAB): React with water and acids to produce flammable hydrogen gas. Quench reactions carefully and add reagents slowly.
-
Solvents (DCM, DCE, DMF): Handle with care. Dichloromethane and dichloroethane are suspected carcinogens. DMF is a reproductive toxin.
-
References
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. Available from: [Link]
-
A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. ResearchGate. Available from: [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
-
Biological Activities of Thiophenes. MDPI Encyclopedia. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. Available from: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. Available from: [Link]
-
Design, Synthesis, and Evaluation of Novel Magnetic Nanoparticles Combined with Thiophene Derivatives for the Removal of Cr(VI) from an Aqueous Solution. ACS Omega. Available from: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. IntechOpen. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available from: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available from: [Link]
-
N-PROPANOYL-1,3-THIAZINANE-2-THIONE. Organic Syntheses. Available from: [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
Application Note – Reductive Amination. Synple Chem. Available from: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem. Available from: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
-
Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available from: [Link]
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
-
Reductive Amination. University of Connecticut. Available from: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. air.unimi.it [air.unimi.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. journalwjarr.com [journalwjarr.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Synthesis of 3-Amino-1-Propanol Derivatives for Pharmaceutical Applications
Executive Summary & Strategic Importance
3-Amino-1-propanol (3-AP) is a critical C3-spacer homologue of the ubiquitous ethanolamine scaffold. While ethanolamine derivatives dominate current pharmaceutical landscapes (e.g., in first-generation mRNA lipid nanoparticles), the 3-AP scaffold offers distinct pharmacological advantages:
-
Increased Flexibility: The extra methylene group alters the bite angle in chelation and reduces ring strain in cyclized derivatives.
-
LNP Potency: In ionizable lipids, the C3 headgroup spacer has been shown to alter pKa and endosomal escape efficiency compared to C2 analogues (e.g., Acuitas Lipid III-2 derivatives).
-
Heterocyclic Precursor: It is the direct precursor to 5,6-dihydro-2H-1,3-oxazines, a bioisostere for piperidines and morpholines in drug discovery.
This guide details two high-value synthetic workflows: chemoselective N-alkylation for ionizable lipids and cyclocondensation for 1,3-oxazine heterocycles .
Chemoselectivity: The Core Challenge
The primary synthetic challenge with 3-AP is differentiating the nucleophilic amine (
-
Thermodynamic Control: The amine is more nucleophilic but the alkoxide (if formed) is more basic.
-
Kinetic Control: Under neutral/basic conditions, N-functionalization is favored. Under acidic conditions, the amine is protonated (
), deactivating it and allowing O-functionalization.
Visualization: Chemoselectivity Decision Tree
The following diagram outlines the logical flow for selecting reaction conditions based on the target moiety.
Figure 1: Decision matrix for selecting reaction conditions based on the desired chemoselective outcome.
Protocol A: Synthesis of Ionizable Cationic Lipids (LNP Headgroups)
Application: Synthesis of lipids analogous to Acuitas Lipid III-2 or precursors for next-gen mRNA delivery vehicles. Mechanism: Reductive Amination.[1] This method is preferred over direct alkylation (using alkyl halides) to prevent over-alkylation to quaternary ammonium salts, which are permanently cationic and toxic.
Materials
-
Substrate: 3-Amino-1-propanol (1.0 eq)
-
Reagent: Long-chain aldehyde (e.g., Octyl aldehyde or complex branched aldehydes) (2.0 - 2.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.5 eq)
-
Solvent: Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (catalytic, 1-2 drops)
Step-by-Step Methodology
-
Imine Formation:
-
Charge a flame-dried round-bottom flask with 3-amino-1-propanol (10 mmol) and anhydrous DCE (50 mL).
-
Add the aliphatic aldehyde (22 mmol) dropwise at 0°C.
-
Add catalytic acetic acid.
-
Critical Checkpoint: Stir at room temperature for 1-2 hours. Monitor by TLC or crude NMR. You should see the disappearance of the aldehyde peak (~9.8 ppm) and formation of the imine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 because it is milder and won't reduce the aldehyde before it forms the imine.
-
Allow to warm to room temperature and stir overnight (12-16 hours) under Nitrogen atmosphere.
-
-
Workup & Purification:
-
Quench reaction with saturated aqueous NaHCO3 (slowly).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel). Elute with DCM:MeOH (95:5 to 90:10) containing 1% NH4OH. The tertiary amine product usually streaks; the ammonia helps sharpen the band.
-
Expected Data
| Parameter | Observation | Interpretation |
| 1H NMR | ||
| 1H NMR | ||
| MS (ESI) | [M+H]+ | Mass should correspond to Amine + 2x(Aldehyde chain) - 2x(Oxygen). |
Protocol B: Synthesis of 5,6-Dihydro-2H-1,3-Oxazines
Application: Construction of rigid heterocyclic scaffolds for bioisosteres or chiral auxiliaries (if using substituted 3-AP). Mechanism: Cyclocondensation with aldehydes.
Materials
-
Substrate: 3-Amino-1-propanol (1.0 eq)
-
Reagent: Paraformaldehyde (for unsubstituted ring) or Aryl Aldehyde (1.05 eq)
-
Solvent: Toluene (for azeotropic distillation) or Solvent-free (Microwave)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional if using microwave.
Step-by-Step Methodology (Dean-Stark Method)
-
Setup:
-
Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add 3-amino-1-propanol (20 mmol), the aldehyde (20 mmol), and pTSA (2 mmol) into Toluene (100 mL).
-
-
Reflux:
-
Heat the mixture to reflux (110°C).
-
Process Control: Monitor the collection of water in the Dean-Stark trap. The reaction is driven to completion by the physical removal of water.
-
Reflux for 4-6 hours until water evolution ceases.
-
-
Isolation:
-
Cool to room temperature.
-
Wash the toluene layer with saturated NaHCO3 (to remove acid catalyst) and water.
-
Dry over MgSO4 and concentrate.
-
Purification: Many oxazines are oils that can be distilled or purified via neutral alumina chromatography (Silica is often too acidic and may hydrolyze the ring).
-
Visualization: Oxazine Formation Pathway[2]
Figure 2: Mechanistic pathway for the cyclocondensation of amino-propanol to oxazine.
Analytical Validation Standards
To ensure the integrity of the synthesized derivatives, the following analytical signatures must be verified.
NMR Spectroscopy (1H)
-
3-Amino-1-propanol (Starting Material):
-
Triplet at ~3.6 ppm (
). -
Triplet at ~2.8 ppm (
). -
Quintet at ~1.7 ppm (Central
).
-
-
Oxazine Product:
-
Diagnostic Peak: A singlet (if R=H) or triplet (if R=Alkyl) at
4.0 - 4.5 ppm corresponding to the proton. This shift confirms the formation of the N-C-O linkage.
-
Infrared Spectroscopy (FT-IR)[3]
-
Amine Disappearance: Loss of the N-H stretch doublet (3300-3400 cm⁻¹) indicates tertiary amine formation (Protocol A) or cyclization (Protocol B).
-
C=N Stretch: In oxazines, a characteristic band appears around 1630-1690 cm⁻¹ (C=N) if the double bond is present, or C-O-C ether stretches (1050-1150 cm⁻¹) for the saturated ring.
References
-
Sharif University of Technology. (2008). A Simple Access to the Synthesis of 5,6- Dihydro-4H-1,3-Oxazines Under Solvent-Free Conditions and Microwave Irradiation. Scientia Iranica. Retrieved from [Link]
-
DC Chemicals. (n.d.). Cationic/Ionizable Lipids for LNP Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids. PMC. Retrieved from [Link]
-
Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Scale-Up of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
Executive Summary & Route Strategy
User Query: We are attempting to scale up the synthesis of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol from gram to kilogram scale. We are encountering issues with impurity profiles and safety concerns regarding the amination step. What is the recommended process workflow?
Technical Response: The synthesis of 3-amino-1-arylpropanols is a critical workflow in the production of serotonin-norepinephrine reuptake inhibitors (SNRIs) similar to the Duloxetine scaffold. For the 5-bromo-thiophene derivative, the primary challenge is preserving the bromine handle (avoiding hydrodebromination) while installing the primary amine cleanly.
While direct ammonolysis of the chlorohydrin or epoxide intermediate is common, it often leads to significant dimer/oligomer formation (secondary amines) on scale. Therefore, for high-purity applications, we recommend the Friedel-Crafts / Gabriel Synthesis pathway. This route ensures exclusive primary amine formation and avoids the high-pressure engineering controls required for liquid ammonia.
Recommended Synthetic Workflow
Figure 1: The recommended 4-step scale-up route prioritizing regioselectivity and amine purity.
Detailed Protocols & Critical Process Parameters (CPPs)
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 3-chloro-1-(5-bromothiophen-2-yl)propan-1-one.
-
Reagents: 2-Bromothiophene (1.0 equiv), 3-Chloropropionyl chloride (1.1 equiv),
(1.2 equiv), DCM (10 vol). -
Protocol:
-
Charge
and DCM to the reactor. Cool to 0°C.[1][2][3] -
Add 3-chloropropionyl chloride dropwise (maintain <10°C). Stir for 30 min to form the acylium complex.
-
Add 2-bromothiophene dissolved in DCM slowly. Crucial: The reaction is highly exothermic.
-
Warm to 20–25°C and stir for 2–4 hours.
-
Quench: Pour mixture slowly into ice-water/HCl. Do not add water to the reaction mixture.
-
Troubleshooting Table: Step 1
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Low Yield / Tarring | Reaction temperature too high during addition. | Ensure internal temp stays <5°C during addition. Thiophenes are electron-rich and prone to polymerization. |
| Regioisomer Impurity | Acylation at C3 or C4 position. | Use non-polar solvents (DCM/DCE) and keep temp low. 2-Bromothiophene directs strongly to C5; higher temps promote isomerization. |
| Des-bromination | Extended reaction time or wet
Step 2: Selective Reduction
Objective: Reduction to 3-chloro-1-(5-bromothiophen-2-yl)propan-1-ol.
-
Reagents: Intermediate A,
(0.6 equiv), Methanol (5 vol). -
Protocol:
CPP Note: Do not use catalytic hydrogenation (e.g.,
Step 3 & 4: Gabriel Synthesis (Amination)
Objective: Displacement of Chloride and release of Primary Amine.
-
Protocol:
-
Displacement: React Chloro-alcohol (Int B) with Potassium Phthalimide (1.2 equiv) in DMF at 80°C. Monitor for disappearance of starting material.
-
Workup: Precipitate the phthalimide intermediate by pouring into water. Filter and dry.[1]
-
Deprotection: Suspend intermediate in Ethanol. Add Hydrazine Hydrate (2.5 equiv). Reflux for 2–4 hours.
-
Isolation: Cool to room temp. Phthalhydrazide byproduct will precipitate.[5] Filter off the solid. Concentrate the filtrate to obtain the crude amino alcohol.
-
Troubleshooting & FAQ Knowledge Base
Q1: Why not use Sodium Azide ( ) for the amination step? It's faster.
A: While
-
Hydrazoic Acid (
): If the pH drops below neutral, forms. It is highly volatile, acutely toxic, and explosive [2].[6] -
Metal Azides: Contact with metal reactor parts (copper, lead, brass) can form shock-sensitive metal azides.
-
Recommendation: If you must use azide (e.g., for flow chemistry applications), ensure the reactor is glass/Hastelloy, maintain pH >9, and use continuous flow to minimize active inventory [3]. For batch reactors, the Gabriel route described above is significantly safer.
Q2: I am seeing a "dimer" impurity in the final product. What is it?
A: This is likely Bis(3-hydroxy-3-(5-bromothiophen-2-yl)propyl)amine .
-
Cause: If you used direct ammonolysis (Ammonia/MeOH), the product amine (which is more nucleophilic than ammonia) attacked a second molecule of the chloro-alcohol.
-
Solution: Switch to the Gabriel synthesis. The phthalimide acts as a "protected" ammonia equivalent that cannot react a second time.[7]
Q3: The final product is an oil and difficult to crystallize. How do I purify it?
A: Amino alcohols of this class are often viscous oils.
-
Salt Formation: Do not try to crystallize the free base. Convert it to the Oxalate or Hydrochloride salt.
-
Protocol: Dissolve oil in EtOAc. Add 1.0 equiv of Oxalic acid dissolved in warm EtOAc/EtOH. Cool slowly. The oxalate salt usually crystallizes well and purifies the compound from non-basic impurities [4].
-
Q4: Can I perform the reduction enantioselectively?
A: Yes. This scaffold is very similar to the Duloxetine intermediate.
-
Reagent: Use a chiral reduction system such as Corey-Bakshi-Shibata (CBS) reduction (Borane + Chiral Oxazaborolidine catalyst) or a biocatalytic reduction (Ketoreductase - KRED).
-
Note: If using CBS, ensure the thiophene sulfur does not poison the catalyst. KREDs are generally more robust for sulfur-containing heterocycles [5].
Safety & Engineering Controls
Thiophene Handling[2][9]
-
Odor Control: Thiophene derivatives have low odor thresholds and can cause nausea. All transfers must occur in a fume hood or closed system. Scrubber systems should utilize bleach (NaOCl) to oxidize sulfur compounds.
Exotherm Management
-
Step 1 (Friedel-Crafts): The addition of the thiophene to the acylium complex is the most critical thermal event.
-
Engineering Control: Use a reactor with a cooling jacket capable of -20°C. Implement a "Dosage Controlled by Temperature" (DCT) loop—if internal temp >5°C, the feed pump stops automatically.
-
Impurity Logic Tree
Figure 2: Rapid diagnostic logic for common impurities in amino-alcohol synthesis.
References
-
Organic Chemistry Portal. (n.d.). Reduction of Ketones using Sodium Borohydride. Retrieved February 17, 2026, from [Link]
-
Richardson, J., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. Retrieved February 17, 2026, from [Link]
-
InnoSyn. (2024). Azide Chemistry Made Safe via Flow Chemistry. Retrieved February 17, 2026, from [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved February 17, 2026, from [Link]
Sources
Technical Support Center: Stability and Degradation of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
Welcome to the technical support center for 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the stability and degradation of this compound. Given the novelty of this molecule, this resource synthesizes information from related chemical structures to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol?
A1: Based on its structure, the primary sites susceptible to degradation are the bromothiophene ring and the amino alcohol side chain. Key potential degradation pathways include:
-
Oxidation: The primary alcohol is susceptible to oxidation to an aldehyde and then a carboxylic acid. The amino group can also be oxidized, potentially leading to deamination or the formation of nitro or N-oxide derivatives. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, which can alter the aromaticity and reactivity of the ring system.[1]
-
Photodegradation: The carbon-bromine bond on the thiophene ring is a potential chromophore and can undergo homolytic cleavage upon exposure to UV light, leading to a thienyl radical.[2][3] This radical can then participate in a variety of secondary reactions.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, under forced acidic or basic conditions, degradation can be accelerated.
-
Thermal Degradation: At elevated temperatures, decomposition of the amino alcohol side chain can occur.[4]
Q2: I am observing a rapid loss of my compound in solution, even when stored in the dark. What could be the cause?
A2: If photodegradation is ruled out, consider the possibility of oxidative degradation. The presence of dissolved oxygen in your solvent, especially in the presence of trace metal ions, can catalyze the oxidation of the amino alcohol moiety.[5][6] Ensure your solvents are de-gassed and consider the use of antioxidants if compatible with your experimental design. Also, verify the pH of your solution, as stability can be pH-dependent.
Q3: My analytical chromatogram (HPLC) shows several new, more polar peaks after a forced degradation study. What are these likely to be?
A3: The appearance of more polar peaks is consistent with the formation of oxidation products. Oxidation of the primary alcohol to a carboxylic acid or the formation of a thiophene-S-oxide would significantly increase the polarity of the molecule.[1] To confirm the identity of these degradants, LC-MS analysis is highly recommended to obtain molecular weight information.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Unexpectedly fast degradation under acidic conditions | Protonation of the amino group may make the alcohol more susceptible to elimination or other rearrangements. | 1. Carefully control the acid concentration and temperature. 2. Monitor the reaction at early time points to capture initial degradation products. 3. Use a milder acid or a buffered acidic solution. |
| Formation of a precipitate during photostability testing | The thienyl radical formed upon C-Br bond cleavage may be polymerizing or reacting with other molecules to form insoluble products.[2] | 1. Reduce the concentration of the test solution. 2. Perform the study in a de-gassed solvent to minimize reactions with oxygen. 3. Analyze the precipitate by techniques such as FT-IR or solid-state NMR if sufficient material is available. |
| Inconsistent results in oxidative degradation studies | The rate of oxidation can be highly sensitive to the concentration of the oxidizing agent, temperature, and the presence of metal catalysts.[5][6] | 1. Use a well-defined concentration of the oxidizing agent (e.g., H₂O₂). 2. Incorporate a metal chelator like EDTA if metal-catalyzed oxidation is suspected and needs to be avoided. 3. Ensure consistent mixing and temperature control. |
| Appearance of a less polar peak in the chromatogram | This could indicate a dimerization or condensation reaction. For example, two debrominated radicals could combine. | 1. Utilize LC-MS to determine the molecular weight of the new peak. A mass corresponding to a dimer would support this hypothesis. 2. Consider the use of radical scavengers in a control experiment to see if the formation of this peak is inhibited. |
Hypothesized Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol under different stress conditions.
Caption: Hypothesized Oxidative Degradation Pathways.
Sources
- 1. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Brominated Thiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of brominated thiophenes. This resource is designed to provide expert guidance, troubleshooting advice, and detailed protocols to address the common challenges encountered during the synthesis of these crucial building blocks. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you navigate the complexities of thiophene bromination and achieve reliable, reproducible results.
Introduction: The Central Role of Brominated Thiophenes
Brominated thiophenes are indispensable precursors in the synthesis of a vast array of functional organic materials and pharmaceutically active compounds. The introduction of a bromine atom onto the thiophene ring provides a versatile handle for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, and Kumada couplings), lithiation-substitution sequences, and Grignard reagent formation.[1] The regiochemical placement of the bromine atom is critical and dictates the final architecture of the target molecule. However, the synthesis of brominated thiophenes is not without its challenges, with issues such as over-bromination, lack of regioselectivity, and difficult purifications being common hurdles.
This guide will provide a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers frequently encounter during the synthesis of brominated thiophenes.
Issue 1: Poor Regioselectivity - My Bromine is in the Wrong Position!
Q: I am trying to mono-brominate a 3-substituted thiophene and am getting a mixture of the 2-bromo and 5-bromo isomers. How can I improve the selectivity?
A: This is a classic challenge in thiophene chemistry. The electronic nature of your substituent at the 3-position will heavily influence the regioselectivity of electrophilic bromination.
-
Electron-Donating Groups (EDGs): If your substituent is an EDG (e.g., alkyl, alkoxy), the 2- and 5-positions are both activated towards electrophilic attack. To favor bromination at the 2-position, you can employ a less reactive brominating agent and milder conditions. For instance, using N-Bromosuccinimide (NBS) in a non-polar solvent like tetrahydrofuran (THF) or chloroform at 0°C to room temperature often provides better selectivity than using elemental bromine (Br₂).[2][3]
-
Electron-Withdrawing Groups (EWGs): With an EWG (e.g., acetyl, nitro) at the 3-position, the 5-position is generally favored for electrophilic substitution. If you are still observing a mixture, consider using a more sterically hindered brominating agent, which may enhance selectivity for the less hindered 5-position.
-
Directed Lithiation: For precise regiocontrol, a directed metallation-bromination approach is often the most reliable strategy.[4] By using a directing group and a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78°C), you can selectively deprotonate a specific position on the thiophene ring.[5] Quenching the resulting lithiated species with a bromine source like Br₂ or 1,2-dibromoethane will then install the bromine atom at the desired location.[6]
Issue 2: Over-bromination - I'm Getting Di- or Tri-brominated Products!
Q: I am aiming for a mono-brominated thiophene, but my reaction mixture is full of di- and even tri-brominated species. What's going wrong?
A: Over-bromination is a common pitfall, especially with highly activated thiophene substrates. Here's how to mitigate it:
-
Control Stoichiometry and Addition: The most straightforward approach is to use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). Additionally, the slow, dropwise addition of the brominating agent to the thiophene solution can help maintain a low concentration of the electrophile, disfavoring multiple brominations.[3]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or even -20°C) will decrease the reaction rate and can improve selectivity for mono-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for controlled mono-bromination as it provides a low, steady concentration of bromine in the reaction mixture.[7]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Polar solvents can sometimes accelerate the reaction, leading to over-bromination. Experimenting with less polar solvents might be beneficial.[8]
Issue 3: Debromination - My Bromine is Disappearing!
Q: I am performing a reaction with a brominated thiophene (e.g., a Grignard formation or a lithiation), and I am observing a significant amount of the corresponding debrominated thiophene as a byproduct. What is causing this?
A: Debromination is a frequent side reaction, particularly when forming organometallic intermediates from bromothiophenes.[9]
-
Protic Contamination: Organolithium and Grignard reagents are extremely strong bases. Any trace of a protic source (e.g., water, alcohols) in your solvents, reagents, or even adsorbed on the glassware will rapidly protonate the newly formed organometallic species, leading to debromination.[10] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Reaction Temperature: For lithium-halogen exchange reactions, maintaining a very low temperature (e.g., -78°C) is crucial.[11] At higher temperatures, the organolithium intermediate can be unstable and more prone to side reactions, including protonation by trace impurities.
-
Incomplete Reaction with Electrophile: If the subsequent reaction with your desired electrophile is slow or incomplete, the reactive organometallic intermediate may be quenched by trace protic sources during workup or upon warming.
Issue 4: Purification Headaches - I Can't Separate My Products!
Q: I have a mixture of starting material, mono-brominated, and di-brominated thiophenes, and they are very difficult to separate by column chromatography. Any tips?
A: The similar polarities of these compounds can indeed make purification challenging.
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A less polar eluent system (e.g., hexane with a very small percentage of ethyl acetate or dichloromethane) can sometimes improve separation. Using a high-quality silica gel with a smaller particle size can also enhance resolution.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Chemical Derivatization: In some cases, it may be easier to carry the crude mixture through to the next step and purify the downstream product, which may have significantly different physical properties.
Experimental Protocols
Here are detailed protocols for common bromination procedures.
Protocol 1: Regioselective Mono-bromination of 2-Substituted Thiophene using NBS
This protocol is suitable for the selective bromination of a 2-substituted thiophene at the 5-position.
Materials:
-
2-Substituted thiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-substituted thiophene (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Controlled Dibromination of Thiophene
This protocol describes the synthesis of 2,5-dibromothiophene.
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Chloroform
-
Acetic acid
Procedure:
-
In a flask protected from light, dissolve thiophene (1.0 eq) in a mixture of chloroform and acetic acid (1:1 v/v).
-
Cool the solution to 0°C.
-
Slowly add NBS (2.1 eq) in portions.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into an aqueous solution of sodium hydroxide.
-
Extract the product with chloroform.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.
Visualizing the Process: Workflows and Mechanisms
General Workflow for Thiophene Bromination
Caption: A generalized workflow for the synthesis of brominated thiophenes.
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism of electrophilic aromatic bromination of thiophene.
Data Summary
| Brominating Agent | Common Substrates | Typical Conditions | Advantages | Common Pitfalls |
| N-Bromosuccinimide (NBS) | Activated and simple thiophenes | DMF, THF, or CHCl₃/AcOH, 0°C to RT | Good for mono-bromination, easy to handle solid | Can be sluggish with deactivated thiophenes |
| Elemental Bromine (Br₂) | Simple and deactivated thiophenes | Acetic acid or without solvent | Highly reactive, cost-effective | Difficult to control, often leads to over-bromination, corrosive |
| Lithiation then Bromination (e.g., n-BuLi then Br₂) | For specific regioisomers | Anhydrous THF or ether, -78°C | Excellent regiocontrol | Requires strictly anhydrous conditions, debromination side reactions |
Conclusion
The synthesis of brominated thiophenes is a foundational technique in modern organic chemistry. While pitfalls such as poor regioselectivity, over-bromination, and debromination are common, a systematic approach to troubleshooting can lead to successful outcomes. By carefully selecting the appropriate brominating agent, controlling reaction conditions, and employing rigorous purification techniques, researchers can reliably access these valuable synthetic intermediates. This guide provides a starting point for navigating these challenges, and further exploration of the cited literature is encouraged for a deeper understanding of specific applications.
References
-
A novel method for the bromination of thiophenes - Academia.edu. Available at: [Link]
-
Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Available at: [Link]
-
Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias - Kobe University. Available at: [Link]
-
Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC. Available at: [Link]
- WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents.
-
Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination - Semantic Scholar. Available at: [Link]
-
NBS bromination of thienyl moieties : r/chemistry - Reddit. Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
- KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents.
-
I keep getting debrominated starting material and low conversion after lithiation - Reddit. Available at: [Link]
- JPS62138489A - Method for producing brominated thiophene - Google Patents.
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. Available at: [Link]
-
How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? | ResearchGate. Available at: [Link]
Sources
- 1. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 2. tandfonline.com [tandfonline.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. (PDF) A novel method for the bromination of thiophenes [academia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Synthesis Strategies for 3-Amino-1-Propanol Derivatives
Executive Summary
3-Amino-1-propanol and its derivatives are critical pharmacophores found in serotonin-norepinephrine reuptake inhibitors (SNRIs like Duloxetine), sphingosine kinase inhibitors, and various chiral ligands. This guide objectively compares three distinct synthetic pathways: Reductive Cleavage/Reduction , Catalytic Oxetane Ring-Opening , and Asymmetric Hydrogenation .
While hydride reduction of
Strategic Pathway 1: The Benchmark – Hydride Reduction of -Amino Precursors
Best For: Bulk manufacturing, simple derivatives, and scenarios where stereochemistry is established early via the "Chiral Pool" (e.g., L-aspartic acid).
Mechanism & Logic
This classical route relies on the nucleophilic attack of a hydride source (LiAlH4, Borane, or NaBH4/Acid) on a carbonyl carbon. The precursor is typically a
-
Causality: The high reactivity of LiAlH4 is necessary to fully reduce the carboxylate/amide to the alcohol state. However, this often requires harsh conditions that can racemize sensitive centers unless chelation-controlled reducing agents are used.
-
Stereocontrol: When reducing
-enamino ketones, using NaBH4 in glacial acetic acid favors the syn-isomer due to a six-membered chelated transition state involving the boron and the amine nitrogen.
Experimental Performance Data
-
Yield: 70–98% (Substrate dependent).
-
Diastereoselectivity (dr): Up to 90% syn selectivity using NaBH4/AcOH.
-
Scalability: High, though LiAlH4 workups generate significant aluminum waste (Fieser workup required).
Strategic Pathway 2: The Modern Route – Catalytic Ring-Opening of Oxetanes
Best For: Late-stage functionalization, "Click" chemistry applications, and high atom economy (100% atom utilization).
Mechanism & Logic
Oxetanes possess significant ring strain (~106 kJ/mol).[1] Lewis acids (e.g., In(OTf)3, MgBr2) or Brønsted acids coordinate to the oxetane oxygen, lowering the activation energy for nucleophilic attack by an amine at the less sterically hindered carbon.
-
Causality: Unlike epoxides, oxetanes are kinetically stable to many nucleophiles at neutral pH. The Lewis acid is the "switch" that activates the ring only when required, preventing side reactions.
-
Regioselectivity: Predominantly attacks the C4 position (less substituted), yielding the 3-amino-1-propanol skeleton linearly.
Experimental Performance Data
-
Yield: 85–99%.[2]
-
Reaction Time: Rapid (often 5–30 mins).
-
Green Metrics: High E-factor efficiency (solvent-free conditions often possible).
Strategic Pathway 3: High-Precision – Asymmetric Hydrogenation (ATH)
Best For: Enantiopure drug intermediates (e.g., (S)-Duloxetine precursors) where setting the chiral center during C-C bond formation is critical.
Mechanism & Logic
This route typically involves a Mannich reaction followed by Asymmetric Transfer Hydrogenation (ATH). Ruthenium or Iridium catalysts with chiral diamine ligands (e.g., TsDPEN) facilitate hydride transfer to
-
Causality: The metal center coordinates the substrate, and the chiral ligand creates a steric pocket that forces hydride delivery from a specific face (Re or Si), establishing the stereocenter with high fidelity.
Experimental Performance Data
-
Enantiomeric Excess (ee): >98% with optimized ligands (e.g., Spiroborate esters).
-
Turnover Number (TON): High (Catalytic efficiency).
Comparative Performance Matrix
| Metric | Hydride Reduction (Route 1) | Oxetane Opening (Route 2) | Asymmetric Hydrogenation (Route 3) |
| Primary Utility | Bulk Commodity / Simple Scaffolds | Complex / Late-Stage Functionalization | Chiral APIs (High Value) |
| Atom Economy | Low (Loss of leaving groups/waste) | Excellent (100%) | High |
| Stereocontrol | Moderate (Substrate control) | High (Retentive or Invertive) | Superior (>99% ee) |
| Reagent Cost | Low (NaBH4/LiAlH4) | High (Oxetane precursors) | High (Noble metal catalysts) |
| Safety Profile | Poor (Pyrophoric hydrides) | Moderate (Reactive electrophiles) | Good (Pressure vessels required) |
| Typical Yield | 75-85% | 90-99% | 85-95% |
Visual Analysis of Pathways
Figure 1: Retrosynthetic comparison of the three primary routes. Note the divergence in atom economy and catalyst dependence.[3]
Detailed Experimental Protocols
Protocol A: Catalytic Ring-Opening of Oxetane (Recommended for Efficiency)
Based on methodology adapted from Chemical Science (2011) and recent optimization studies.
Reagents:
-
3-Substituted Oxetane (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Catalyst: In(OTf)3 (5 mol%) or MgBr2·OEt2 (10 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Workflow:
-
Setup: Flame-dry a reaction vial and purge with Argon. Add In(OTf)3 (5 mol%).
-
Addition: Dissolve the oxetane and amine in anhydrous DCM (0.5 M concentration). Add this solution to the catalyst at room temperature (25°C).
-
Monitoring: Stir the mixture. Monitor via TLC (SiO2, typically 5% MeOH/DCM). Reaction is usually complete within 15–60 minutes.
-
Workup (Self-Validating):
-
Quench with saturated aqueous NaHCO3.
-
Extract with DCM (3x).
-
Dry organics over Na2SO4 and concentrate.
-
-
Purification: Flash column chromatography.
-
Note: If using volatile amines, ensure the reaction vessel is sealed to prevent stoichiometry loss.
-
Protocol B: Syn-Selective Reduction of -Enamino Ketones
Based on NaBH4/AcOH methodology (SciELO/J. Chem. Res).
Reagents:
Workflow:
-
Dissolution: Dissolve the enamino ketone in glacial acetic acid at 15–20°C.
-
Reduction: Slowly add NaBH4 pellets over 30 minutes. Caution: Exothermic hydrogen evolution.
-
Digestion: Stir for 3 hours at room temperature.
-
Quench: Cool in an ice bath. Neutralize carefully with 30% NaOH solution until pH ~10.
-
Extraction: Extract with DCM. The resulting product is typically the syn-
-amino alcohol.
Mechanistic Visualization: Oxetane Activation
Figure 2: The Lewis Acid catalyzed mechanism. The coordination of the metal to the oxygen weakens the C-O bond, allowing the amine to attack the less hindered carbon.
References
-
Harris, M. I. N. C., & Braga, A. C. H. (2004). An easy and efficient method to produce
-amino alcohols by reduction of -enamino ketones. Journal of the Brazilian Chemical Society. -
Sun, J., et al. (2013).[6] Catalytic enantioselective ring opening of 3-substituted oxetanes. Journal of the American Chemical Society.
-
Dubbaka, S. R., et al. (2011). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening. Chemical Science.
-
Wang, W., et al. (2021).[7] Reduction of
-lactams to 1,3-amino alcohols. Tetrahedron Letters. -
Sigma-Aldrich. (n.d.). 3-Amino-1-propanol for synthesis: Safety and Properties.
Sources
- 1. Biocatalytic enantioselective formation and ring-opening of oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
structural analogs of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol and their activity
This guide provides an in-depth technical comparison of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol , a critical scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). It focuses on the structural activity relationships (SAR), metabolic stability, and synthetic utility of this molecule compared to its non-halogenated and chlorinated analogs.
Target Molecule: 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol Drug Class: Gamma-Amino Alcohols / SNRI Precursors Primary Application: Bioisostere development for Duloxetine-class antidepressants; Metabolic stability probes.
Executive Summary & Scaffold Analysis
The molecule 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol represents a strategic modification of the thiophene-based gamma-amino alcohol scaffold found in drugs like Duloxetine . While the unsubstituted thiophene ring is a bioisostere for phenyl groups, it suffers from metabolic liability due to oxidation at the 5-position (formation of reactive thiophene S-oxides/epoxides).
The introduction of a bromine atom at the 5-position serves three critical functions in drug design:
-
Metabolic Blocking: It sterically and electronically prevents cytochrome P450-mediated oxidation at the most reactive site, reducing hepatotoxicity risks.
-
Lipophilicity Modulation: It increases the LogP, potentially enhancing blood-brain barrier (BBB) permeability.
-
Synthetic Handle: It serves as a versatile leaving group for Palladium-catalyzed cross-coupling (Suzuki/Stille) to generate 5-arylthiophene derivatives.
Structural Comparison Diagram
The following diagram illustrates the structural relationship between the target molecule and its pharmacologically relevant analogs.
Caption: SAR progression from unstable precursors to metabolically robust scaffolds and high-potency APIs.
Comparative Analysis of Analogs
This section objectively compares the target molecule with its direct structural analogs. Data is synthesized from general medicinal chemistry principles regarding thiophene bioisosteres.
Table 1: Physicochemical & Functional Comparison
| Feature | 5-Bromo Analog (Target) | Unsubstituted Analog (Parent) | 5-Chloro Analog |
| Structure | 3-Amino-1-(5-Br -thiophen-2-yl)... | 3-Amino-1-(thiophen-2-yl)... | 3-Amino-1-(5-Cl -thiophen-2-yl)...[1][2][3] |
| Molecular Weight | ~236.1 g/mol | ~157.2 g/mol | ~191.7 g/mol |
| LogP (Est.) | 1.4 - 1.8 (High Lipophilicity) | 0.7 - 0.9 (Moderate) | 1.1 - 1.3 (Moderate-High) |
| Metabolic Stability | High (Blocks 5-position oxidation) | Low (Prone to S-oxidation/ring opening) | Moderate/High (Blocks oxidation) |
| SERT/NET Activity | Micromolar (Scaffold) | Micromolar (Scaffold) | Micromolar (Scaffold) |
| Primary Utility | Synthetic Intermediate / Stability Probe | Duloxetine Manufacture | Alternative Stability Probe |
| Toxicity Alert | Low (Blocked reactive site) | High (Thiophene structural alert) | Low (Blocked reactive site) |
Key Insight: While the Parent analog is the direct precursor to Duloxetine, the 5-Bromo analog is superior for designing "Next-Generation" inhibitors that avoid the hepatotoxicity associated with thiophene bioactivation.
Biological Activity Profile
Mechanism of Action
The gamma-amino alcohol moiety acts as a pharmacophore that mimics the transition state of monoamine neurotransmitters. However, the alcohol itself is typically a weak inhibitor (IC50 in the
Activity Data Summary
-
Intrinsic Affinity: The 3-amino-1-(5-bromothiophen-2-yl)propan-1-ol exhibits weak binding to SERT/NET transporters compared to its ether derivatives.
-
Stereoselectivity: The (S)-enantiomer is generally the bioactive form for this class of SNRIs. The (R)-enantiomer often shows significantly reduced affinity.
-
Metabolic Profile: In microsomal stability assays, the 5-bromo analog shows a significantly longer half-life (
) compared to the unsubstituted thiophene, confirming the efficacy of halogen blocking.
Experimental Protocols
Protocol A: Synthesis via Mannich Reaction
Rationale: This pathway ensures the correct carbon skeleton formation before stereoselective reduction.
-
Acetylthiophene Formation: React 2-acetyl-5-bromothiophene with dimethylamine hydrochloride and paraformaldehyde (Mannich conditions).
-
Solvent: Ethanol/HCl.
-
Temp: Reflux for 12-24h.
-
-
Ketone Isolation: Isolate the Mannich base (3-(dimethylamino)-1-(5-bromothiophen-2-yl)propan-1-one).
-
Reduction: Reduce the ketone to the target alcohol.
-
Reagent: Sodium Borohydride (NaBH4) for racemic; Corey-Bakshi-Shibata (CBS) catalyst for chiral.
-
Solvent: Methanol (0°C).
-
-
Demethylation (Optional): If the primary amine is required (as per the specific target name), use carbamate protection/deprotection sequences if starting from dimethylamine, or use ammonia equivalents in the Mannich step (lower yield).
Protocol B: Enzymatic Kinetic Resolution
Rationale: Obtaining the enantiopure (S)-alcohol is critical for biological activity. Lipase-mediated resolution is the industry standard for this scaffold.
-
Setup: Dissolve racemic 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol in vinyl acetate (acyl donor) and MTBE (solvent).
-
Enzyme Addition: Add Pseudomonas fluorescens lipase or Candida antarctica Lipase B (CAL-B).
-
Incubation: Shake at 30°C, 200 rpm for 24-48 hours.
-
Analysis: Monitor conversion via chiral HPLC. The lipase typically acylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted.
-
Purification: Separate the (S)-alcohol from the (R)-acetate via column chromatography.
Workflow Diagram: Enzymatic Resolution
Caption: Kinetic resolution workflow to isolate the bioactive (S)-enantiomer.
References
-
PubChem. "1-Amino-3-(5-bromothiophen-2-yl)propan-2-ol Compound Summary."[1] National Center for Biotechnology Information. [Link]
-
Wu, J., et al. "Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol." Semantic Scholar, 2017. [Link]
- Ferraboschi, P., et al. "A chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-2-methyldecan-1-ol." Journal of the Chemical Society, Perkin Transactions 1, 1992. (Contextual reference for lipase resolution of amino alcohols).
-
BindingDB. "Affinity Data for Gamma-Amino Alcohols." [Link]
Sources
validation of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol's biological target
Title: Comparative Guide: Validating the Biological Efficacy of the 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol Scaffold in SNRI Development
Executive Summary: The Strategic Pivot to 5-Bromothiophene
In the competitive landscape of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), the molecule 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol represents a critical "next-generation" chiral scaffold. While the unsubstituted thiophene analog is the established precursor for Duloxetine (Cymbalta) , the 5-bromo derivative is engineered to address specific metabolic liabilities—primarily the rapid hydroxylation at the thiophene 5-position.
This guide outlines the validation framework for this scaffold, focusing on its conversion to bioactive APIs that target the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) . We compare its performance against the standard Duloxetine precursor and Phenyl-based alternatives (e.g., Fluoxetine/Atomoxetine scaffolds).
Mechanistic Context: The Thiophene Advantage
The biological target of this scaffold—once functionalized into its naphthyl-ether derivative—is the monoamine transporter system. The 5-bromothiophene moiety offers two distinct mechanistic advantages over the standard phenyl or unsubstituted thiophene scaffolds:
-
Metabolic Blockade: The 5-position of the thiophene ring is electron-rich and prone to oxidative metabolism (CYP1A2/CYP2D6 mediated hydroxylation). Substituting this hydrogen with bromine (a halogen block) extends the half-life (
) of the resulting API. -
Lipophilic Tuning: The bromine atom increases
, potentially enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted parent.
Pathway Visualization: From Scaffold to Target Blockade
Caption: The linear progression from the chiral amino-alcohol scaffold to the functional SNRI, illustrating the critical dependency of target engagement on the initial scaffold's stereochemistry.
Comparative Performance Analysis
The following table compares the 5-Bromothiophene scaffold against the industry standards.
Table 1: Scaffold Performance Metrics in SNRI Design
| Feature | 5-Br-Thiophene Scaffold (Subject) | Standard Thiophene (Duloxetine Precursor) | Phenyl Scaffold (Fluoxetine/Atomoxetine) |
| Primary Target | SERT / NET (Dual) | SERT / NET (Dual) | SERT (Selective) or NET (Selective) |
| Metabolic Stability | High (Halogen block at C5) | Moderate (Prone to C5-hydroxylation) | High (Para-substitution dependent) |
| SERT Binding ( | < 1.0 nM (Predicted/Analog) | 0.8 nM [1] | ~1.0 nM (Fluoxetine) |
| NET Binding ( | ~5-10 nM (Predicted) | 7.5 nM [1] | >200 nM (Fluoxetine) |
| Selectivity Ratio | Balanced (SNRI) | Balanced (SNRI) | Skewed (SSRI/NRI) |
| Enantiomeric Risk | Critical ((S) >> (R)) | Critical ((S) >> (R)) | High |
Key Insight: While the Phenyl scaffold (Fluoxetine) offers high stability, it lacks the dual affinity required for SNRI efficacy. The 5-Br-Thiophene retains the dual affinity of Duloxetine but offers a superior metabolic profile, making it a high-value target for validation.
Validation Protocols
To validate this molecule, one must confirm two attributes: Enantiomeric Purity (Chemical Validation) and Transporter Affinity (Biological Validation).
Protocol A: Enantiomeric Purity Validation (Chemical)
Rationale: The (S)-enantiomer is up to 100x more potent against SERT/NET than the (R)-enantiomer. Impurities here lead to "diluted" biological data.
-
Sample Prep: Dissolve 5 mg of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol in 1 mL Mobile Phase.
-
Column Selection: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 230 nm (Thiophene absorption).
-
Criteria:
. Any value below 98% requires recrystallization (e.g., with Mandelic acid) before biological testing [2].
Protocol B: In Vitro Transporter Binding Assay (Biological)
Rationale: Confirm that the bromine substitution does not sterically hinder the binding pocket.
Workflow Visualization:
Caption: Standard Radioligand Binding Assay workflow to determine Ki values for SERT and NET.
Step-by-Step Methodology:
-
Cell Line: Use HEK293 cells stably transfected with human SERT (hSERT) or human NET (hNET).
-
Radioligands:
-
For SERT:
-Citalopram (0.5 nM). -
For NET:
-Nisoxetine (1.0 nM).
-
-
Incubation:
-
Prepare 10 concentrations of the 5-Br-Thiophene derived API (
M to M). -
Incubate membranes with radioligand and test compound for 60 min at 25°C in Tris-HCl buffer containing 120 mM NaCl and 5 mM KCl.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: Where [L] is radioligand concentration and Kd is its dissociation constant.
Expert Synthesis & Conclusion
The validation of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol is not merely a purity check; it is a confirmation of the pharmacophore's integrity . The thiophene ring provides the necessary electron density for
Recommendation: For drug development programs, this scaffold should be prioritized over the unsubstituted thiophene when metabolic stability is a limiting factor in lead optimization. However, strict chiral resolution (Protocol A) is non-negotiable, as the biological activity (Protocol B) is exclusively driven by the (S)-configuration.
References
-
Bymaster, F. P., et al. (2001).[1] "Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo."[1][2][3] Neuropsychopharmacology.
-
Sakai, K., et al. (2004). "Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid."[4][5] Tetrahedron: Asymmetry.
-
Liu, H., et al. (2014). "Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae." Bioprocess and Biosystems Engineering.
- Stahl, S. M. (2008). "Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications." Cambridge University Press. (Core reference for SNRI mechanism).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical intermediates, the rigorous confirmation of purity is not merely a procedural step but the very foundation of reliable downstream applications. The compound 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol, a key building block, presents a unique set of analytical challenges due to its combination of a polar amino alcohol functionality and a brominated thiophene moiety. This guide provides a comparative analysis of the essential analytical techniques for assessing the purity of this compound, moving beyond a simple recitation of methods to explain the scientific rationale behind procedural choices. Our focus is on creating a self-validating system of analysis, where orthogonal techniques provide a comprehensive and trustworthy purity profile.
The Synthetic Landscape and Anticipated Impurities
A robust purity assessment begins with an understanding of the synthetic route, as this informs the likely impurity profile. A common and efficient synthesis of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol proceeds via a two-step process:
-
Mannich Reaction: 2-Acetyl-5-bromothiophene undergoes a Mannich reaction with formaldehyde and an amine (e.g., ammonia or a protected amine) to yield the β-aminoketone intermediate, 3-Amino-1-(5-bromothiophen-2-yl)propan-1-one.
-
Reduction: The subsequent reduction of the ketone functionality yields the target amino alcohol.
This synthetic pathway suggests the potential for several classes of impurities:
-
Unreacted Starting Materials: Residual 2-Acetyl-5-bromothiophene.
-
Intermediate Species: The β-aminoketone, 3-Amino-1-(5-bromothiophen-2-yl)propan-1-one, if the reduction is incomplete.
-
By-products of the Mannich Reaction: Including potential dimers or other condensation products.
-
Residual Solvents and Reagents: From both the reaction and purification steps.
A multi-faceted analytical approach is therefore essential for a comprehensive purity determination.
Visualizing the Orthogonal Analytical Workflow
Figure 1: An orthogonal workflow for the comprehensive purity assessment of 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol, demonstrating how different analytical techniques provide complementary information.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For non-volatile organic compounds, reverse-phase HPLC is the gold standard for quantitative purity analysis. Its high resolving power allows for the separation of the main compound from closely related structural isomers and by-products.
The "Why" Behind the Method:
The polarity of the amino alcohol group and the aromaticity of the bromothiophene ring make this compound well-suited for reverse-phase chromatography. A C18 column provides a hydrophobic stationary phase that will interact with the thiophene ring, while the polar mobile phase allows for the elution of the compound. The use of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. It protonates the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantification.
Experimental Protocol: Reverse-Phase HPLC
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 25.1 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm (based on the UV absorbance of the bromothiophene chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Data Interpretation and Comparison
Purity is determined by the area percent of the main peak relative to the total area of all observed peaks. A high-purity sample should exhibit a major peak with minimal secondary peaks.
Table 1: Comparative HPLC Purity Data
| Lot Number | Retention Time (min) | Main Peak Area % | Impurity 1 (Aminoketone) Area % | Purity (%) |
| XYZ-001 | 8.52 | 99.6 | 0.25 | 99.6 |
| XYZ-002 | 8.51 | 98.1 | 1.5 | 98.1 |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is unparalleled in its ability to separate and identify volatile and semi-volatile compounds. For our target molecule, its primary utility lies in the detection of residual solvents from the synthesis and purification processes. Direct analysis of the amino alcohol is challenging due to its low volatility and polar nature.
The "Why" Behind the Method:
The high polarity of the amine and alcohol functional groups leads to poor chromatographic performance (peak tailing) and potential thermal degradation in the GC inlet. Therefore, derivatization is a mandatory step. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[1] It replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, significantly increasing the compound's volatility and thermal stability.[2][3]
Experimental Protocol: GC-MS with Silylation
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine and 500 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
Data Interpretation:
The primary focus is on identifying peaks corresponding to common organic solvents (e.g., methanol, ethanol, ethyl acetate, THF) by comparing their mass spectra to a reference library (e.g., NIST). The derivatized product will also be visible, but the main goal here is the detection of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation and can provide valuable information on the presence of impurities. Both ¹H and ¹³C NMR are essential for a complete characterization.
The "Why" Behind the Method:
¹H NMR provides information on the electronic environment of the protons, their connectivity through spin-spin coupling, and their relative abundance through integration. ¹³C NMR reveals the number of unique carbon atoms and their chemical nature. For 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol, specific signals for the thiophene protons, the propanol backbone, and the absence of a ketone signal in the ¹³C spectrum are key indicators of the correct structure and high purity. The presence of signals corresponding to the aminoketone intermediate would be a clear sign of an incomplete reaction.
Predicted NMR Data and Interpretation
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Thiophene H-3 | ~7.05 | d | 1H | ~126.0 |
| Thiophene H-4 | ~6.95 | d | 1H | ~130.5 |
| CH-OH | ~4.80 | t | 1H | ~65.0 |
| CH₂-N | ~2.90 | m | 2H | ~40.0 |
| CH₂ | ~1.85 | m | 2H | ~35.0 |
| C-Br (Thiophene) | - | - | - | ~111.0 |
| C-C-OH (Thiophene) | - | - | - | ~150.0 |
The presence of a signal around δ 195-200 ppm in the ¹³C NMR spectrum would indicate the presence of the ketone intermediate.
Elemental Analysis: The Fundamental Check
Elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. This fundamental technique is a crucial, independent verification of the compound's elemental composition and, by extension, its purity.
The "Why" Behind the Method:
The experimentally determined percentages of C, H, and N should align closely with the theoretical values calculated from the molecular formula (C₇H₁₀BrNOS). A significant deviation (typically >0.4%) suggests the presence of impurities that alter the elemental composition, such as residual solvents or inorganic salts.
Table 3: Elemental Analysis Comparison
| Element | Theoretical % for C₇H₁₀BrNOS | Result for Lot XYZ-001 (%) | Deviation (%) |
| C | 33.61 | 33.55 | -0.06 |
| H | 4.03 | 4.08 | +0.05 |
| N | 5.60 | 5.57 | -0.03 |
Comparative Summary and Final Recommendation
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Quantitative purity assessment | High resolution for non-volatile impurities, robust, and reproducible. | May not detect highly volatile or non-UV active impurities. |
| GC-MS | Detection of volatile impurities | Excellent for residual solvents, high sensitivity, and definitive identification via MS. | Requires derivatization for the target compound, not suitable for non-volatile impurities. |
| NMR | Structural confirmation | Unambiguous structure elucidation, can identify and quantify structurally related impurities. | Lower sensitivity for trace impurities compared to chromatographic methods. |
| Elemental Analysis | Elemental composition verification | Provides fundamental confirmation of the molecular formula. | Non-specific; does not identify the nature of impurities. |
A scientifically rigorous assessment of the purity of synthesized 3-Amino-1-(5-bromothiophen-2-yl)propan-1-ol demands an integrated approach. HPLC serves as the primary tool for quantitative purity determination, while GC-MS is essential for controlling residual solvents. NMR spectroscopy provides the definitive structural confirmation and is invaluable for identifying process-related impurities. Finally, elemental analysis offers a fundamental, independent verification of the compound's composition. By employing these orthogonal techniques, researchers and drug development professionals can have high confidence in the quality of their material, ensuring the integrity and reproducibility of their subsequent work.
References
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1575-1582. [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]
-
Chemguide. (2013, April). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. [Link]
-
HPLCTools. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
